CCT196969
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Target Profile of CCT196969: A Pan-RAF and SRC Inhibitor for Drug-Resistant Melanoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CCT196969 is a potent and orally bioavailable small molecule inhibitor that has demonstrated significant preclinical activity, particularly in the context of melanoma.[1][2] Developed as a "paradox-breaking" RAF inhibitor, this compound targets all RAF isoforms (pan-RAF) without inducing the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.[1] Furthermore, its unique co-inhibition of SRC family kinases (SFKs) provides a dual-pronged attack on key cancer signaling pathways, making it a promising candidate for overcoming drug resistance.[2][3] This technical guide provides a comprehensive overview of the target profile of this compound, including its molecular targets, mechanism of action, and preclinical efficacy, supported by detailed experimental protocols and data visualizations.
Molecular Targets and Potency
This compound is a multi-targeted kinase inhibitor with high potency against RAF isoforms and SRC family kinases. Its primary targets are BRAF, CRAF (RAF-1), and SRC. Notably, it is effective against both wild-type and V600E mutant BRAF.[2]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) |
| B-Raf | 0.1[2] |
| B-RafV600E | 0.04[2] |
| C-Raf | 0.01[2] |
| SRC | 0.026[2] |
| LCK | 0.014[2] |
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4]
MAPK Pathway Inhibition
The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[1] In many melanomas, this pathway is constitutively activated due to mutations in BRAF or NRAS.[1] this compound, as a pan-RAF inhibitor, directly targets and inhibits the kinase activity of BRAF and CRAF, thereby preventing the phosphorylation and activation of downstream effectors MEK and ERK.[3][4] This leads to a blockade of the signaling cascade and subsequent inhibition of tumor cell growth.
STAT3 Pathway Inhibition
The STAT3 pathway is frequently hyperactivated in cancer and plays a crucial role in tumor progression, invasion, and immune evasion.[3] this compound's inhibition of SRC family kinases leads to the downregulation of STAT3 phosphorylation and activation.[3][4] This disruption of STAT3 signaling contributes to the anti-proliferative and pro-apoptotic effects of the inhibitor.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in a range of preclinical models, including cell lines and patient-derived xenografts (PDX), particularly those with BRAF and NRAS mutations and those resistant to BRAF inhibitors.[2][5]
Table 2: In Vitro Cell Viability (IC50) of this compound in Melanoma Brain Metastasis Cell Lines
| Cell Line | IC50 (µM) |
| H1 | 0.7[1] |
| H2 | 1.4[1] |
| H3 | 1.5[1] |
| H6 | 2.6[1] |
| H10 | 1.2[1] |
| Wm3248 | 0.18[1] |
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cultured cells in a 96-well plate at a density of 2,000 cells per well.[2]
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.[2]
-
Treatment: Add serial dilutions of this compound to the wells.[2]
-
Incubation: Incubate the cells for an additional 72 hours.[2]
-
Viability Measurement: Measure cell viability using the CellTiter-Glo Luminescent Cell Viability Assay.[2]
-
Data Analysis: Normalize the results to untreated controls and calculate the IC50 values.[2]
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and STAT3 signaling pathways.
Methodology:
-
Cell Seeding and Treatment: Seed 1 x 106 H1 and H3 cells into T25 culture flasks. After 24 hours, treat the cells with 1, 2, and 4 µM this compound for 24 hours.[1]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.[1]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Establish tumors in female nude mice by subcutaneous injection of cancer cells or implantation of patient-derived tumor fragments.[2]
-
Treatment: Once tumors are established, treat the mice daily by oral gavage with this compound (e.g., 20 mg/kg) or a vehicle control (e.g., 5% DMSO, 95% water).[2]
-
Tumor Measurement: Measure tumor size regularly using calipers and calculate the tumor volume.[2]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
Conclusion
This compound presents a compelling target profile as a dual pan-RAF and SRC inhibitor. Its ability to overcome the limitations of first-generation BRAF inhibitors and simultaneously target a key resistance pathway (STAT3) makes it a promising therapeutic agent for BRAF-mutant and drug-resistant melanomas. The preclinical data strongly support its continued investigation in clinical settings. This technical guide provides a foundational understanding of this compound for researchers and clinicians working on the development of novel cancer therapies.
References
- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
CCT196969: A Dual Pan-RAF and SRC Inhibitor for Overcoming Therapeutic Resistance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CCT196969 is a potent, orally bioavailable small molecule inhibitor that uniquely targets both RAF kinases and SRC family kinases (SFKs). Standard RAF inhibitors, particularly those targeting BRAF V600E mutations, have shown significant clinical efficacy in melanoma. However, their effectiveness is often limited by intrinsic or acquired resistance, frequently driven by paradoxical reactivation of the MAPK pathway or activation of alternative survival pathways. This compound's dual-action mechanism offers a promising strategy to overcome these resistance mechanisms by simultaneously blocking the primary signaling cascade and a key collateral pathway. This guide provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, most commonly through mutations in BRAF or RAS genes, is a hallmark of many human cancers, including melanoma.[3] While selective BRAF inhibitors have revolutionized the treatment of BRAF V600E-mutant melanoma, a significant portion of patients either do not respond or develop resistance.[4]
Resistance mechanisms often involve the reactivation of the ERK signaling pathway. This can occur through various mechanisms, including the paradoxical activation of CRAF by BRAF-selective inhibitors in RAS-mutant cells or through signals from receptor tyrosine kinases (RTKs) that bypass RAF.[4] The SRC family of non-receptor tyrosine kinases are key mediators of signals from multiple RTKs and play a crucial role in cell adhesion, migration, and survival.[5][6] this compound was developed as a "paradox-breaking" pan-RAF inhibitor that also potently inhibits SRC, thereby providing a dual blockade of two major cancer signaling nodes.[4]
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of both RAF and SRC kinases.
-
Pan-RAF Inhibition : Unlike first-generation RAF inhibitors that are selective for mutant BRAF, this compound inhibits all three RAF isoforms (ARAF, BRAF, CRAF).[4] This is critical for preventing the paradoxical activation of the MAPK pathway that occurs when BRAF-selective inhibitors cause dimerization and transactivation of CRAF in a RAS-activated context.[4] By inhibiting CRAF, this compound effectively shuts down this common resistance mechanism.
-
SRC Inhibition : this compound potently inhibits SRC family kinases, including SRC and LCK.[4] SRC kinases are activated by a multitude of upstream signals, including RTKs, and contribute to MAPK pathway activation as well as other pro-survival pathways like STAT3.[7][8] By inhibiting SRC, this compound can block resistance pathways mediated by the upstream activation of the MAPK cascade.[4][7]
The combined effect is a more comprehensive and durable suppression of downstream signaling, leading to decreased phosphorylation of MEK and ERK, cell cycle arrest, and induction of apoptosis.[7][9]
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad.com [bio-rad.com]
- 9. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of CCT196969: A Pan-Raf and SRC Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CCT196969 is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant activity against key signaling proteins implicated in cancer progression, particularly in melanoma. This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its early-stage evaluation.
Discovery and Rationale
The development of this compound was driven by the need to overcome resistance to existing targeted therapies for BRAF-mutant melanoma. While selective BRAF inhibitors have shown clinical benefit, the emergence of resistance, often through reactivation of the MAPK pathway via other Raf isoforms or upstream signaling, remains a significant challenge. This compound was designed as a "paradox-breaking" pan-Raf inhibitor, targeting not only B-Raf but also C-Raf, thereby preventing the paradoxical activation of the MAPK pathway observed with some first-generation BRAF inhibitors. Furthermore, its activity against SRC family kinases (SFKs) provides an additional mechanism to counteract resistance pathways.
Mechanism of Action
This compound is a dual-action inhibitor, targeting both the Raf kinases and SRC family kinases. This dual inhibition leads to a more comprehensive blockade of key oncogenic signaling pathways.
Inhibition of the MAPK Pathway
By inhibiting both B-Raf and C-Raf, this compound effectively suppresses the MAPK/ERK signaling cascade. This pathway, when constitutively activated by mutations such as BRAF V600E, is a critical driver of cell proliferation, survival, and differentiation in many cancers, including melanoma.
Inhibition of the SRC Family Kinases
This compound also demonstrates potent inhibition of SRC family kinases, such as SRC and LCK.[1] SFKs are involved in a multitude of cellular processes, including cell growth, survival, and migration. Their inhibition by this compound can disrupt alternative survival pathways that cancer cells may utilize to evade the effects of Raf inhibition.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its growth-inhibitory effects on various cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| B-Raf | 100 |
| B-Raf V600E | 40 |
| C-Raf | 12 |
| SRC | 26 |
| LCK | 14 |
Data sourced from Girotti et al., Cancer Cell, 2015.[2]
Table 2: Growth Inhibition (GI50/IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | NRAS Status | GI50/IC50 (µM) |
| WM2664 | Melanoma | V600E | WT | ~0.1 |
| A375 | Melanoma | V600E | WT | ~0.2 |
| SK-MEL-28 | Melanoma | V600E | WT | ~0.3 |
| IPC-298 | Melanoma | V600E | WT | ~0.5 |
| CHL-1 | Melanoma | WT | Q61K | ~0.4 |
| SW620 | Colorectal | WT | G12V | ~0.6 |
| HCT116 | Colorectal | WT | G13D | ~0.8 |
| H1 | Melanoma Brain Metastasis | V600E | WT | 0.7 |
| H2 | Melanoma Brain Metastasis | V600E | WT | 1.4 |
| H3 | Melanoma Brain Metastasis | L577F | Q61R | 1.5 |
| H6 | Melanoma Brain Metastasis | V600E | WT | 2.6 |
| H10 | Melanoma Brain Metastasis | V600E | WT | 1.2 |
| Wm3248 | Melanoma Brain Metastasis | V600E | WT | 0.18 |
Data for melanoma and colorectal lines from Girotti et al., Cancer Cell, 2015.[2] Data for melanoma brain metastasis lines from Reigstad et al., PLOS ONE, 2022.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.
Kinase Inhibition Assays
The inhibitory activity of this compound against purified kinases was determined using a fluorescence resonance energy transfer (FRET)-based assay.
Protocol:
-
Recombinant kinase enzymes (B-Raf, C-Raf, SRC, etc.) were incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.
-
This compound was added in a range of concentrations to determine its effect on kinase activity.
-
The kinase reaction was allowed to proceed for a defined period at room temperature.
-
The degree of substrate phosphorylation was measured by detecting the change in the FRET signal using a suitable plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assays (Sulforhodamine B)
The growth-inhibitory effects of this compound on cancer cell lines were assessed using the sulforhodamine B (SRB) assay.
Protocol:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound or vehicle control (DMSO).
-
After a 5-day incubation period, cells were fixed with 10% trichloroacetic acid.
-
The fixed cells were stained with 0.4% SRB solution.
-
Unbound dye was washed away, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 510 nm using a microplate reader.
-
GI50 values were calculated as the concentration of the compound that inhibited cell growth by 50% compared to vehicle-treated controls.
Western Blotting
Western blotting was used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and other signaling pathways.
Protocol:
-
Cancer cells were treated with this compound at various concentrations for a specified time.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
The membrane was incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., ERK, MEK, STAT3).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The antitumor efficacy of this compound in vivo was evaluated using patient-derived xenograft (PDX) models of melanoma.
Protocol:
-
Tumor fragments from melanoma patients were subcutaneously implanted into immunodeficient mice.
-
Once the tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was formulated in an appropriate vehicle (e.g., 5% DMSO, 95% water) and administered orally once daily.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised for pharmacodynamic and histological analysis.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound inhibits the SRC-STAT3 signaling pathway.
References
Preclinical Efficacy of CCT196969: A Technical Guide
An In-depth Review of the Preclinical Anti-tumor Activity of the Novel RAF and SRC Inhibitor, CCT196969
This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, a potent inhibitor of RAF and SRC family kinases. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's in vitro and in vivo anti-tumor activity, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of melanoma cell lines, including those with acquired resistance to BRAF inhibitors.
Cell Viability in Monolayer Cultures
This compound effectively inhibits the viability of various melanoma brain metastasis (MBM) cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values in monolayer cultures are summarized in the table below. Notably, the compound is effective in both BRAF-mutant and NRAS-mutant cell lines, as well as those resistant to vemurafenib.[1]
| Cell Line | BRAF Status | NRAS Status | Other Mutations | IC50 (µM) |
| H1 | V600E | WT | 0.18 | |
| H2 | V600E | WT | 2.6 | |
| H3 | WT | Q61R | EGFR | 0.8 |
| H6 (Vemurafenib Resistant) | V600E | WT | 1.2 | |
| H10 (Vemurafenib Resistant) | V600E | WT | 0.9 | |
| Wm3248 | V600E | WT | 0.3 |
Table 1: In vitro this compound IC50 values in a panel of human melanoma cell lines after 72 hours of treatment in monolayer culture.[1]
Tumor Sphere Growth Inhibition
In three-dimensional tumor sphere models, which more closely mimic in vivo tumor growth, this compound demonstrated even greater potency. The IC50 values for tumor sphere growth inhibition were found to be significantly lower than those observed in monolayer cultures, suggesting a potent effect on tumor-initiating cells.[1]
| Cell Line | IC50 (µM) |
| H1 | 0.02 |
| H2 | 0.03 |
| H3 | 0.1 |
Table 2: this compound IC50 values for tumor sphere growth inhibition after 10 days of treatment.[1]
Induction of Apoptosis
Treatment with this compound leads to a significant, dose-dependent increase in apoptosis in MBM cells. Flow cytometry analysis revealed that at a concentration of 4 µM, this compound induced apoptosis in approximately 90-94% of H1, H2, and H3 cells, compared to 7-14% in untreated controls.[1] This pro-apoptotic effect is further substantiated by the observed increase in cleaved caspase-3 levels upon treatment.[1]
In Vivo Efficacy
While comprehensive in vivo efficacy data with detailed tumor growth inhibition statistics for this compound is still emerging in publicly accessible literature, existing studies confirm its anti-tumor activity in animal models. It has been documented to be effective in both melanoma cell line xenografts and patient-derived xenografts (PDX), including models resistant to BRAF inhibitors. One study noted that this compound is well-tolerated in mice and possesses good bioavailability.[1] Further in vivo studies are anticipated to provide more detailed quantitative data on its therapeutic potential.[1]
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-tumor effects through the dual inhibition of the MAPK and STAT3 signaling pathways, with additional effects on the PI3K pathway.[1]
MAPK Pathway
In BRAF-mutant melanoma, the MAPK pathway is constitutively active, driving cell proliferation and survival. This compound effectively downregulates this pathway by inhibiting both BRAF and CRAF kinases. Western blot analyses have consistently shown a significant decrease in the phosphorylation of MEK and ERK, key downstream effectors of RAF, upon this compound treatment.[1]
STAT3 Pathway
The STAT3 signaling pathway is another critical driver of melanoma progression and is often associated with resistance to MAPK inhibitors. This compound, through its inhibition of SRC family kinases, leads to a marked reduction in both total and phosphorylated levels of STAT3.[1] This dual targeting of both MAPK and STAT3 pathways is a key advantage of this compound, as it can overcome resistance mechanisms that rely on the activation of alternative signaling cascades.[1]
PI3K Pathway
A potential inhibitory effect on the PI3K pathway has also been observed, with downregulation of phosphorylated AKT in some cell lines treated with this compound.[1]
References
CCT196969: A Multi-Kinase Inhibitor Targeting B-Raf, C-Raf, and SRC
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the inhibitory activity of CCT196969 against B-Raf, C-Raf, and SRC kinases. It includes quantitative data on IC50 values, detailed experimental protocols for kinase activity assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases. The data indicates that this compound is a potent inhibitor of C-Raf, SRC, and the oncogenic B-RafV600E mutant.
| Kinase | This compound IC50 (µM) |
| B-Raf | 0.1 |
| B-RafV600E | 0.04 |
| C-Raf | 0.012[1] (reported as 0.01 µM in other sources) |
| SRC | 0.026[1] (reported as 0.03 µM in other sources) |
| LCK | 0.014[1] |
| MEK1 | >10 |
| COT | >10 |
Experimental Protocols: Kinase Inhibition Assays
The IC50 values for this compound were determined using established in vitro kinase assay methodologies. The following protocols are representative of the techniques employed.
Z'-LYTE Kinase Assay
The inhibition of B-Raf, B-RafV600E, C-Raf, SRC, LCK, MEK1, and COT was determined using Z'-LYTE Kinase Assay Kits.[2] This method is a fluorescence-based immunoassay.
Principle: The assay measures the extent of phosphorylation of a specific substrate by the target kinase. It relies on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to a protease. A FRET (Förster Resonance Energy Transfer) signal is generated, which is proportional to the amount of phosphorylated substrate remaining after proteolytic cleavage.
Methodology:
-
Reaction Setup: Kinase reactions are performed in a 384-well plate format. Each well contains the target kinase (e.g., B-Raf, C-Raf, or SRC), a specific peptide substrate, and ATP.
-
Inhibitor Addition: this compound is added in a series of dilutions (typically an 11-point concentration response) to the reaction wells.[2]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Development: A development reagent containing a site-specific protease is added to the wells. This protease specifically cleaves the non-phosphorylated substrate.
-
Signal Detection: The fluorescence is measured using a plate reader. The FRET signal is high when the kinase is inhibited (substrate is not phosphorylated and is cleaved), and low when the kinase is active (substrate is phosphorylated and protected from cleavage).
-
Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software, such as GraphPad Prism. The values are typically the mean of at least three independent experiments.[2]
DELFIA-Based Kinase Assay
A DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) based 96-well assay was also utilized to measure B-Raf kinase activity.[2]
Principle: This is a time-resolved fluorescence (TRF) method that measures the phosphorylation of a biotinylated substrate.
Methodology:
-
Coating: A streptavidin-coated microplate is used to capture the biotinylated kinase substrate.
-
Kinase Reaction: The kinase reaction, containing the target kinase, ATP, and varying concentrations of this compound, is carried out in the wells of the microplate.
-
Detection: A Europium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added.
-
Signal Enhancement: After washing away unbound antibody, an enhancement solution is added. This solution dissociates the Europium ions from the antibody and creates a new, highly fluorescent chelate.
-
Measurement: The time-resolved fluorescence of the Europium chelate is measured, which is directly proportional to the level of substrate phosphorylation.
-
Data Analysis: IC50 values are determined by plotting the inhibition of kinase activity against the concentration of this compound.
Visualizations: Signaling Pathways and Workflows
B-Raf/C-Raf Signaling Pathway
The Raf kinases are central components of the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival.[3][4][5][6]
Caption: The MAPK signaling pathway with B-Raf and C-Raf.
SRC Signaling Pathway
SRC is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including cell adhesion, migration, and proliferation, often downstream of receptor tyrosine kinases (RTKs).[7][8][9][10]
Caption: Simplified SRC kinase signaling pathways.
In Vitro Kinase Assay Workflow
The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor in an in vitro kinase assay.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Raf - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
CCT196969: A Technical Whitepaper on its Paradox-Breaking Properties in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of BRAF inhibitors has marked a significant advancement in the treatment of BRAF-mutant melanomas. However, their efficacy is often limited by the emergence of resistance, frequently driven by the paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway. This technical guide provides an in-depth analysis of CCT196969, a pan-RAF and SRC family kinase (SFK) inhibitor designed to overcome this limitation. We will explore the molecular mechanisms underlying its paradox-breaking properties, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the complex signaling pathways involved.
The Paradox of BRAF Inhibition
First-generation BRAF inhibitors, such as vemurafenib, are highly effective in tumors harboring BRAF V600 mutations. However, in BRAF wild-type cells or in the presence of upstream activators like RAS mutations, these inhibitors can paradoxically promote the dimerization of RAF kinases (e.g., CRAF with BRAF).[1][2] This dimerization leads to the transactivation of the RAF partner and subsequent activation of the downstream MAPK signaling cascade (MEK/ERK), ultimately promoting cell proliferation rather than inhibiting it. This phenomenon not only contributes to acquired resistance but can also lead to the development of secondary malignancies.[3][4]
This compound: A Dual-Action Inhibitor
This compound was developed to address the shortcomings of first-generation BRAF inhibitors. Its "paradox-breaking" ability stems from its dual mechanism of action:
-
Pan-RAF Inhibition: Unlike BRAF-selective inhibitors, this compound is a pan-RAF inhibitor, targeting multiple RAF isoforms including BRAF and CRAF.[5] This broad activity prevents the formation of active RAF dimers, thereby inhibiting MAPK pathway signaling in both BRAF-mutant and NRAS-mutant melanoma cells.[1][5]
-
SRC Family Kinase (SFK) Inhibition: this compound also inhibits SRC family kinases.[5] SFKs can contribute to resistance to BRAF inhibitors by activating alternative signaling pathways, including the STAT3 and PI3K/AKT pathways.[1] By simultaneously targeting RAF and SFK, this compound offers a more comprehensive blockade of pro-survival signaling.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | BRAF/NRAS Status | IC50 (µM) | Reference |
| H1 | Melanoma Brain Metastasis | BRAF V600E | ~0.5 | [1] |
| H3 | Melanoma Brain Metastasis | NRAS Q61R | ~1.0 | [1] |
| H1-R | Vemurafenib-Resistant Melanoma | BRAF V600E | Not specified, but effective | [1] |
| Wm3248-DR | Vemurafenib-Resistant Melanoma | BRAF V600E | Not specified, but effective | [1] |
| Various MBM Cell Lines | Melanoma Brain Metastasis | Various | 0.18 - 2.6 | [1][6][7] |
Table 2: Effects on Downstream Signaling Pathways
| Cell Line(s) | Treatment | Effect | Pathway Affected | Reference |
| H1, H3 | This compound | Significant decrease in phosphorylation | p-MEK, p-ERK (MAPK) | [1] |
| H1, H3 | This compound | Significant decrease in expression/phosphorylation | STAT3, p-STAT3 (STAT3) | [1] |
| H1 | This compound | Downregulation of protein levels | p-AKT (PI3K) | [1] |
Key Experimental Protocols
4.1. Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 2,000 cells per well.
-
After 24 hours, serial dilutions of this compound are added to the wells.
-
The cells are incubated for an additional 72 hours.
-
Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Relative survival is normalized to untreated control cells after background subtraction.[8]
-
4.2. Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation and expression levels of key signaling proteins.
-
Methodology:
-
Cells are treated with this compound for a specified period (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, p-AKT, AKT).
-
After washing, the membrane is incubated with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescence detection system.
-
4.3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Tumor cells are injected subcutaneously into immunodeficient mice (e.g., female nude mice).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Treatment is administered daily by oral gavage with either the vehicle control or this compound at a specified dose (e.g., 20 mg/kg).[8]
-
Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
The experiment continues for a predetermined duration or until tumors reach a maximum allowable size.
-
Signaling Pathway Visualizations
The following diagrams illustrate the mechanism of paradoxical MAPK pathway activation and how this compound overcomes it.
Caption: Paradoxical MAPK pathway activation by a first-generation BRAF inhibitor.
Caption: Mechanism of action of the paradox-breaker this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for melanoma and potentially other cancers driven by the MAPK pathway. Its ability to act as a pan-RAF inhibitor effectively circumvents the paradoxical activation that plagues first-generation BRAF inhibitors. Furthermore, its dual activity against SFKs provides a multi-pronged attack on cancer cell signaling, offering a promising strategy to overcome both intrinsic and acquired resistance. The preclinical data strongly support the continued investigation of this compound in clinical settings, particularly for patients who have developed resistance to existing BRAF and MEK inhibitor therapies.[5] Further in vivo studies are warranted to fully determine the therapeutic potential of this compound.[1][6][7]
References
- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 5. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: CCT196969 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CCT196969, a potent pan-Raf and Src family kinase (SFK) inhibitor, with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).
Introduction
This compound is a small molecule inhibitor targeting key signaling pathways implicated in cancer, particularly melanoma. It effectively inhibits BRAF, CRAF, and SFKs, leading to the downregulation of the MAPK and STAT3 signaling pathways.[1] This compound has demonstrated efficacy in both BRAF inhibitor-sensitive and resistant melanoma cell lines, making it a valuable tool for cancer research and drug development.[1]
Physicochemical Properties and Solubility
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Data | Reference |
| Molecular Formula | C27H24FN7O3 | [2] |
| Molecular Weight | 513.52 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | ≥ 32 mg/mL | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (in DMSO) | -80°C for 2 years, -20°C for 1 year | [2] |
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be serially diluted for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder into a sterile, light-protected microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 50 mM).[1]
-
Mixing: Tightly close the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][2]
Workflow for Stock Solution Preparation:
References
Application Notes and Protocols for CCT196969 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT196969 is a potent and orally bioavailable small molecule inhibitor targeting both the RAF kinases (pan-RAF) and SRC family kinases (SFK).[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in melanoma models, including those resistant to BRAF inhibitors.[1][3] this compound effectively downregulates key signaling pathways, including the MAPK and STAT3 pathways, by inhibiting the phosphorylation of MEK, ERK, and STAT3.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidelines for data interpretation, and a summary of its inhibitory concentrations in various cell lines.
Mechanism of Action
This compound is classified as a pan-RAF inhibitor, demonstrating activity against B-RAF, B-RAFV600E, and C-RAF.[2] Additionally, it exhibits potent inhibitory activity against SRC family kinases.[2][4] This dual inhibition profile allows this compound to overcome some mechanisms of resistance to BRAF-selective inhibitors.[5] By targeting both RAF and SRC, this compound effectively suppresses the downstream MAPK signaling cascade (RAF-MEK-ERK) and the STAT3 pathway, which are crucial for cell proliferation, survival, and migration.[1][6]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various melanoma cell lines. These values are crucial for designing experiments with appropriate dose ranges.
| Cell Line | BRAF Status | NRAS Status | IC50 (µM) | Reference |
| H1 | V600E | WT | 0.7 | [1] |
| H2 | V600E | WT | 1.4 | [1] |
| H3 | L577F | Mutated | 1.5 | [1] |
| H6 | V600E | WT | 2.6 | [1] |
| H10 | V600E | WT | 1.2 | [1] |
| Wm3248 | V600E | WT | 0.18 | [1] |
Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 20.8 mg/mL) in DMSO.[2]
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
General Cell Culture and Treatment Protocol
Materials:
-
Cancer cell line of interest (e.g., melanoma cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
This compound stock solution
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Seed cells into the appropriate cell culture plates or flasks at a density that will not exceed 70-90% confluency by the end of the experiment.[7][8]
-
Allow cells to adhere and resume logarithmic growth for 24 hours.[2]
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][2]
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, migration assay).
Cell Viability Assay (e.g., Resazurin or CellTiter-Glo® Assay)
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.[2]
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) and a vehicle control for 72 hours.[1][2]
-
Perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Protocol:
-
Seed cells in a 6-well plate or 10 cm dish and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 1 µM) for 24 hours.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-MEK, total MEK, p-STAT3, total STAT3, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
This compound Signaling Pathway Inhibition
References
- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]
- 8. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for CCT196969 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCT196969, a potent pan-Raf and SRC family kinase (SFK) inhibitor, in various in vitro experimental settings. The protocols and concentration ranges detailed below are synthesized from established research to aid in the successful design and execution of your experiments.
Mechanism of Action
This compound is a dual inhibitor targeting both the RAF kinases (B-Raf, B-RafV600E, and C-Raf) and SRC family kinases.[1] This dual action allows it to inhibit the MAPK signaling pathway, which is frequently deregulated in cancers like melanoma, and also modulate other pathways influenced by SRC activity, such as STAT3 signaling.[2][3] Its ability to inhibit multiple RAF isoforms helps to prevent the paradoxical activation of the MAPK pathway that can be observed with selective B-Raf inhibitors.[4]
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, assay type, and experimental endpoint. The following tables summarize reported IC50 values and recommended concentration ranges for various in vitro applications.
Table 1: IC50 Values of this compound for Kinase Inhibition and Cellular Viability
| Target/Assay | Cell Line(s) | IC50 Value | Reference |
| Kinase Activity | |||
| B-Raf | N/A | 0.1 µM | [1] |
| B-RafV600E | N/A | 0.04 µM | [1] |
| C-Raf | N/A | 0.01 µM | [1] |
| SRC | N/A | 0.026 µM | [1] |
| LCK | N/A | 0.014 µM | [5] |
| Cell Viability | |||
| Melanoma Brain Metastasis | H1, H2, H3, etc. | 0.18 - 2.6 µM | [2][6] |
| BRAF-mutant Melanoma | WM266.4 | 15 nM | [1] |
| BRAF-mutant Melanoma | A-375 | 12 µM | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Concentration Range | Treatment Duration | Key Observations | Reference |
| Cell Viability (Monolayer) | Melanoma | 0.0001 - 50 µM | 72 hours | Dose-dependent decrease in viability. Morphological changes at 1 µM, significant cell death at 4 µM. | [2][7] |
| Cell Viability (3D Tumor Sphere) | Melanoma | 0.01 - 1 µM | 10 days | Inhibition of tumor sphere growth. | [2][6] |
| Apoptosis Assay (Flow Cytometry) | Melanoma | 1 - 4 µM | 24 hours | Dose-dependent increase in apoptosis. | [2] |
| Western Blotting | Melanoma | ~1 - 4 µM | 24 hours | Decreased phosphorylation of MEK, ERK, and STAT3. | [2][8] |
| Cell Migration Assay | Melanoma | 0.5 - 1 µM | 72 hours | Inhibition of cell migration at sub-IC50 concentrations. | [2][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: this compound inhibits both RAF and SRC kinases.
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
Below are detailed protocols for key in vitro assays to assess the efficacy of this compound.
Monolayer Cell Viability Assay
This assay determines the dose-dependent effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)
-
Plate reader (Luminometer or Spectrophotometer)
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.[2][4]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.001 µM to 50 µM.[2]
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO diluted in medium).
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve fitting software.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-MEK, anti-p-ERK, anti-p-STAT3, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow until they reach approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM) and a vehicle control for 24 hours.[2]
-
Lyse the cells in ice-cold RIPA buffer.[2]
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[2]
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to the corresponding total protein levels.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Plate cells in 6-well plates at a concentration of 3 x 105 cells per well.[2]
-
After 24 hours, treat the cells with this compound at final concentrations of 1, 2, and 4 µM, alongside an untreated control.[2]
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]
- 7. This compound effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-ERK Following CCT196969 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in genes such as BRAF and RAS.[2][3] The Extracellular signal-regulated kinase (ERK), a key component of this cascade, is activated through phosphorylation (p-ERK) by its upstream kinase MEK.[4][5] Consequently, the level of p-ERK is a direct indicator of the pathway's activity.[4]
CCT196969 is a potent, orally bioavailable small molecule inhibitor that targets multiple components of this pathway. It functions as a pan-Raf inhibitor, targeting A-Raf, B-Raf, and C-Raf, and also exhibits inhibitory activity against SRC family kinases.[6][7][8] By inhibiting Raf kinases, this compound prevents the phosphorylation and activation of MEK, which in turn leads to a reduction in the phosphorylation of ERK.[9] This application note provides a detailed protocol for utilizing Western blot analysis to measure the in vitro efficacy of this compound by quantifying the reduction in p-ERK levels in cancer cell lines.
Data Presentation
The following table summarizes representative quantitative data from in vitro studies demonstrating the dose-dependent inhibition of p-ERK by this compound in various cancer cell lines. This data is synthesized from published literature to provide an expected outcome for the experiment.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Expected p-ERK Inhibition | Reference |
| Melanoma Brain Metastasis Cell Line (H1) | Melanoma | 0.5 - 2.0 | 24 hours | Dose-dependent decrease in p-ERK levels. | [9] |
| Melanoma Brain Metastasis Cell Line (H3) | Melanoma | 0.5 - 2.0 | 24 hours | Significant decrease in p-ERK expression observed. | [9] |
| BRAF-mutant Melanoma Cell Lines | Melanoma | 0.18 - 2.6 (IC50) | Not Specified | Effective inhibition of cell viability, correlated with p-ERK reduction. | [7] |
Signaling Pathway and Drug Action
The diagram below illustrates the MAPK/ERK signaling cascade and highlights the point of inhibition by this compound.
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze p-ERK levels after this compound treatment.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., A375, H1, or other BRAF/NRAS mutant lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 µM).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane with methanol (B129727) before assembling the transfer stack. Perform the transfer at 100 V for 90 minutes or overnight at 4°C.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Follow the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[10]
Protocol 4: Stripping and Re-probing for Total ERK
-
Stripping: After imaging for p-ERK, the same membrane can be stripped to probe for total ERK as a loading control. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Washing: Wash the membrane extensively with TBST (three to five times for 10 minutes each).
-
Re-blocking: Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with the primary antibody against total ERK1/2 (e.g., p44/42 MAPK (Erk1/2)) overnight at 4°C.
-
Repeat Steps: Repeat the washing, secondary antibody incubation, and signal detection steps as described in Protocol 3.
Data Analysis:
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-ERK band intensity to the corresponding total ERK band intensity. This corrects for any variations in protein loading.
-
Comparison: Compare the normalized p-ERK levels in the this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of B-RAF mutant human tumor cells with a MEK inhibitor requires Bim and is enhanced by a BH3 mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-ERK: Significance and symbolism [wisdomlib.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for CCT196969 in In Vivo Mouse Models
These application notes provide detailed information on the dosage, administration, and relevant protocols for the use of CCT196969, a pan-RAF and SRC family kinase (SFK) inhibitor, in preclinical in vivo mouse models. The following sections are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The administration of this compound in mice has been documented through various routes and dosages. The selection of a specific protocol should be guided by the experimental goals, such as pharmacokinetic analysis or tumor growth inhibition studies.
| Parameter | Intravenous Administration | Oral Gavage (Study 1) | Oral Gavage (Study 2) | Oral Gavage (Study 3) |
| Dosage | 5 mg/kg (single bolus dose)[1] | 10 mg/kg (single dose)[1] | 5 mg/kg (single dose)[1] | 20 mg/kg (daily)[2] |
| Mouse Strain | FVB WT[1] | FVB WT[1] | FVB WT and Mdr1a/b-/- Bcrp1-/-[1] | Female nude mice[2] |
| Vehicle | 10% DMSO, 2.5% Tween 80, 87.5% distilled water[1] | 5% DMSO[1] | Not specified | 5% DMSO, 95% water[2] |
| Plasma Half-life | Not specified | 3.64 hours[1] | Not specified | Not specified |
| Brain Half-life | Not specified | 3.97 hours[1] | Not specified | Not specified |
| Brain-to-Plasma AUC Ratio (Kp) | 0.006[1] | Not specified | Not specified | Not specified |
| Study Objective | Pharmacokinetics[1] | Pharmacokinetics[1] | Brain distribution[1] | Tumor growth inhibition[2] |
Signaling Pathway Inhibition
This compound is a dual inhibitor targeting both RAF kinases and SRC family kinases (SFKs).[3][4][5] This dual activity leads to the downregulation of two key signaling cascades implicated in cancer cell proliferation and survival: the MAPK pathway and the STAT3 pathway.[3][5] Inhibition of RAF prevents the phosphorylation and activation of MEK, which in turn prevents the phosphorylation of ERK.[5] Concurrently, inhibition of SFKs leads to reduced phosphorylation and activation of STAT3.[5]
Caption: this compound inhibits RAF and SRC, blocking MAPK and STAT3 pathways.
Experimental Protocols
The following protocols are based on methods described in the cited literature. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
This protocol is for preparing a 5 mg/kg dosing solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Distilled water (or sterile saline for injection)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
On the day of the experiment, prepare the dosing solution fresh.
-
Create the vehicle by mixing DMSO, Tween 80, and distilled water in a volume ratio of 10:2.5:87.5.[1] For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 25 µL of Tween 80, and 875 µL of distilled water.
-
Weigh the required amount of this compound. To achieve a 5 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, a final concentration of 1 mg/mL is needed.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle.
-
Gradually add the Tween 80 and then the distilled water while vortexing to ensure the compound remains in solution.
-
Administer a single intravenous bolus dose of 5 mg/kg to the mice.[1]
This protocol is for preparing a 10-20 mg/kg dosing solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Prepare the dosing solution fresh on the day of administration.
-
Prepare a vehicle of 5% DMSO in water.[1][2] For 1 mL of vehicle, mix 50 µL of DMSO with 950 µL of sterile water.
-
Calculate the required concentration based on the desired dosage (e.g., 10 mg/kg or 20 mg/kg) and the average weight of the mice. For a 20 mg/kg dose in a 20 g mouse with a gavage volume of 100 µL, a final concentration of 4 mg/mL is required.
-
Dissolve the this compound powder in the vehicle. Gentle warming and vortexing may be required to achieve full dissolution.
-
Administer the solution to mice via oral gavage. For efficacy studies, this may be performed daily.[2]
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study investigating the efficacy of this compound in a tumor xenograft mouse model.
Caption: General workflow for an in vivo this compound efficacy study in mice.
Disclaimer: These protocols are for informational purposes and are derived from published research. All animal experiments must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and relevant institutional and national guidelines. The tolerability and efficacy of this compound can vary depending on the mouse strain, tumor model, and specific experimental conditions. It has been noted that this compound is generally well-tolerated in mice.[2][3] However, careful monitoring for any adverse effects, such as weight loss, is essential.
References
- 1. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]
Application Notes and Protocols for CellTiter-Glo® Assay with CCT196969
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT196969 is a potent pan-Raf and SRC family kinase (SFK) inhibitor, demonstrating efficacy in preclinical models of cancers with aberrant MAPK and STAT3 signaling pathways, including melanoma.[1][2] Assessing the cytotoxic and cytostatic effects of such targeted inhibitors is a cornerstone of preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, sensitive, and high-throughput compatible method for determining the number of viable cells in culture.[3][4]
The assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.[4] The homogeneous "add-mix-measure" format involves a single reagent addition to cultured cells, which induces cell lysis and generates a luminescent signal proportional to the ATP present. This makes it an ideal method for determining the half-maximal inhibitory concentration (IC50) of compounds like this compound.
These application notes provide a detailed protocol for utilizing the CellTiter-Glo® assay to determine the in vitro efficacy of this compound against various cancer cell lines.
Mechanism of Action of this compound
This compound is a dual inhibitor targeting key kinases in two critical signaling pathways involved in cell proliferation and survival: the MAPK/ERK pathway and the STAT3 pathway. As a pan-Raf inhibitor, it targets A-RAF, B-RAF (including the common V600E mutant), and C-RAF. By inhibiting RAF kinases, this compound prevents the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK. This effectively blocks the signal transduction down the MAPK cascade. Additionally, this compound inhibits SRC family kinases, which can lead to the downregulation of STAT3 phosphorylation and activation. The dual inhibition of these pathways makes this compound a promising agent for cancers driven by mutations in these cascades and for overcoming certain mechanisms of resistance to single-pathway inhibitors.[1][5][6]
Data Presentation
The following table summarizes the IC50 values of this compound in various melanoma brain metastasis cell lines, as determined by a cell viability assay. These values represent the concentration of this compound required to inhibit 50% of cell growth or viability.
| Cell Line | IC50 (µM) |
| H1 | 0.7 |
| H2 | 1.4 |
| H3 | 1.5 |
| H6 | 2.6 |
| H10 | 1.2 |
| Wm3248 | 0.18 |
| Data sourced from a study on melanoma brain metastasis cell lines.[1] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials
-
Cancer cell lines of interest (e.g., H1, H2, H3, H6, H10, Wm3248 melanoma cell lines)[1]
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution prepared in DMSO)
-
Opaque-walled 96-well plates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Luminometer
-
Orbital shaker
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Experimental Workflow
Detailed Protocol
1. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[1]
-
Include control wells containing medium without cells to determine the background luminescence.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested concentration range for melanoma cell lines is 0.0001 µM to 50 µM.[1]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
3. CellTiter-Glo® Assay Procedure:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[7][8]
-
Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to ensure the substrate is fully dissolved.[7][8]
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[7][9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[7]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[9][10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Measure the luminescence using a plate luminometer.
4. Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a homogeneous cell suspension before and during plating. |
| Edge effects in the multiwell plate. | To minimize evaporation, fill the outer wells with sterile medium or PBS and do not use them for experimental samples. | |
| Temperature gradients across the plate. | Ensure the plate is uniformly equilibrated to room temperature before adding the reagent and before reading the luminescence. | |
| Low Luminescent Signal | Low cell number or poor cell health. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| Incomplete cell lysis. | Ensure thorough mixing after adding the CellTiter-Glo® Reagent. For adherent cells, a more vigorous shaking may be necessary. | |
| Reagent has lost activity. | Check the expiration date of the reagent. Ensure proper storage conditions were maintained. Avoid multiple freeze-thaw cycles of the reconstituted reagent. | |
| Inconsistent IC50 Values | Inaccurate compound dilutions. | Prepare fresh dilutions for each experiment and verify pipetting accuracy. |
| Variation in cell passage number. | Use cells within a consistent and low passage number range. | |
| Cytotoxicity of the vehicle (e.g., DMSO). | Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells. |
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly effective method for quantifying the cytotoxic effects of the pan-Raf and SFK inhibitor, this compound. The "add-mix-measure" protocol provides a straightforward and reproducible workflow suitable for high-throughput screening and IC50 determination. By following the detailed protocols and considering the troubleshooting suggestions outlined in these application notes, researchers can reliably assess the in vitro efficacy of this compound and other targeted therapies.
References
- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. MEK inhibition affects STAT3 signaling and invasion in human melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 10. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparing CCT196969 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT196969 is a potent and orally bioavailable pan-Raf and SRC family kinase (SFK) inhibitor. It has demonstrated efficacy in preclinical models of melanoma, including those with acquired resistance to BRAF inhibitors.[1][2][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white solid.[4] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H24FN7O3 | [4][5] |
| Molecular Weight | 513.52 g/mol | [4][5] |
| CAS Number | 1163719-56-9 | [4][5] |
Solubility
The solubility of this compound in various solvents is crucial for the preparation of stock solutions. It is important to use fresh, anhydrous solvents, as the presence of moisture can affect solubility.[4][6]
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 32 mg/mL (62.32 mM) | Hygroscopic DMSO can impact solubility; use newly opened DMSO. Sonication is recommended. | [4][5][6] |
| Ethanol | Insoluble | [5] | |
| Water | Insoluble | [5] | |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (4.05 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [4] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (4.05 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [4] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (4.05 mM) | 10% DMSO, 90% Corn Oil. | [4] |
Mechanism of Action: Targeting the MAPK and STAT3 Signaling Pathways
This compound is a pan-Raf inhibitor, targeting ARAF, BRAF, and CRAF kinases, including the BRAF V600E mutant.[3][4] It also exhibits potent inhibitory activity against SRC family kinases (SFKs) such as SRC and LCK.[1][6] This dual inhibition leads to the downregulation of two key signaling pathways implicated in cancer cell proliferation, survival, and migration: the MAPK/ERK pathway and the STAT3 pathway.[1]
Caption: this compound inhibits RAF and SRC kinases.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (MW: 513.52 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.14 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, the required volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C or -80°C.
Stock Solution Preparation Table (for 10 mM Stock):
| Desired Volume | Mass of this compound | Volume of DMSO |
| 100 µL | 0.514 mg | 100 µL |
| 500 µL | 2.57 mg | 500 µL |
| 1 mL | 5.14 mg | 1 mL |
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (DMSO) | -80°C | 2 years | [4] |
| -20°C | 1 year | [1][4] |
Note: It is strongly recommended to use freshly prepared working solutions for all experiments. Avoid repeated freeze-thaw cycles of the stock solution.
Application in Cell-Based Assays
This compound is frequently used in various in vitro assays to assess its biological activity. The following workflow outlines a general procedure for a cell viability assay.
Caption: Workflow for a typical cell viability assay.
Example: Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common concentration range for IC50 determination is from 0.001 µM to 50 µM.[1]
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[2] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult the original literature and product-specific information for the most accurate and up-to-date protocols and safety information.
References
- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Src | Raf | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CCT196969 Administration via Oral Gavage in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT196969 is a potent and orally bioavailable small molecule inhibitor targeting key signaling pathways implicated in cancer progression. It functions as a pan-RAF and SRC family kinase (SFK) inhibitor, effectively modulating the MAPK and STAT3 signaling cascades.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, including melanoma, and notably in models resistant to BRAF inhibitors. These application notes provide detailed protocols for the preparation and administration of this compound via oral gavage in mouse xenograft studies, guidance on establishing melanoma xenograft models, and methods for monitoring tumor growth and determining experimental endpoints.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting multiple kinases. It inhibits all RAF isoforms (A-RAF, B-RAF, and C-RAF) and SRC family kinases. This dual inhibition leads to the downregulation of downstream signaling pathways crucial for cell proliferation, survival, and migration, including the MAPK (RAS-RAF-MEK-ERK) and STAT3 pathways.[1][2] The ability of this compound to inhibit both RAF and SRC makes it a promising therapeutic agent for cancers driven by these pathways, including melanomas with BRAF mutations that have developed resistance to selective BRAF inhibitors.[2]
References
Troubleshooting & Optimization
CCT196969 stability in solution at -20°C and -80°C
This technical support guide provides detailed information on the stability of the pan-Raf and SRC inhibitor CCT196969 in solution at -20°C and -80°C. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored at -80°C for long-term use and at -20°C for shorter-term storage. It is highly recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][2] Use of anhydrous, high-purity DMSO is also recommended as the solvent is hygroscopic and water contamination can impact compound stability.[1][2][3]
Q2: How long can I store this compound solutions at -20°C and -80°C?
A2: Based on information from various suppliers, the recommended storage durations are summarized below. It is important to note that these are guidelines, and for long-term or sensitive experiments, verifying the integrity of the compound is advisable.
Data Presentation: this compound Solution Stability
| Storage Temperature | Recommended Maximum Storage Duration | Citations |
| -80°C | 1 to 2 years | [1][2][4] |
| -20°C | 1 month to 1 year | [1][2][5] |
Note: The variability in the recommended storage time at -20°C suggests that for storage periods longer than a month, -80°C is the more reliable option.
Q3: I suspect my this compound solution has degraded. What should I do?
A3: If you suspect degradation of your this compound solution, which may manifest as diminished or inconsistent activity in your assays, it is recommended to first use a fresh aliquot of your stock solution. If the problem persists, preparing a fresh stock solution from powder is the next step. For further investigation, you can perform a stability analysis as outlined in the experimental protocol section below.
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol provides a framework for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions.
Objective: To quantify the concentration and purity of this compound in a DMSO stock solution over time at -20°C and -80°C.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)[3]
-
Amber or polypropylene (B1209903) vials with screw caps[6]
-
Calibrated analytical balance
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in anhydrous DMSO to a desired final concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
-
Aliquoting and Storage:
-
Dispense small aliquots of the stock solution into multiple amber or polypropylene vials.
-
Prepare enough aliquots for each time point and storage condition to be tested.
-
Designate a set of aliquots for storage at -20°C and another set for -80°C.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot for immediate analysis.
-
Analyze the concentration and purity of this compound using a validated HPLC or LC-MS method. This will serve as your baseline (100% integrity).
-
-
Sample Collection at Subsequent Time Points:
-
At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage temperature (-20°C and -80°C).
-
Allow the aliquots to thaw completely and reach room temperature before analysis.
-
-
Sample Analysis:
-
Analyze the thawed aliquots using the same HPLC or LC-MS method as the T=0 sample.
-
Determine the concentration and purity of this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
The formula is: % Remaining = (Concentration at Time X / Concentration at T=0) * 100.
-
Plot the percentage of compound remaining versus time for each storage condition to visualize the stability profile.
-
Visualizations
This compound Signaling Pathway Inhibition
References
troubleshooting CCT196969 precipitation in cell culture media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the precipitation of CCT196969 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor. It functions as a pan-Raf inhibitor, targeting B-Raf, B-RafV600E, and C-Raf kinases, which are key components of the MAPK/ERK signaling pathway.[1] Additionally, this compound exhibits inhibitory activity against SRC family kinases (SFKs).[2][3] Its dual action makes it a valuable tool for studying cancer biology, particularly in melanoma and colorectal cancer cell lines with BRAF mutations.[1][2]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][4] It is soluble in DMSO at concentrations up to 100 mg/mL (194.73 mM).[2][4] It is important to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[4][5] this compound is insoluble in water and ethanol.[2][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, aliquoted DMSO stock solutions of this compound should be stored at -80°C for up to two years. For shorter-term storage, -20°C is suitable for up to one year.[1] It is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have shown viability IC50 doses in the range of 0.18–2.6 μM in melanoma brain metastasis cell lines.[3][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Q: I observed a cloudy precipitate immediately after adding my this compound DMSO stock to the cell culture medium. What is the likely cause and how can I fix it?
A: Immediate precipitation is often due to the rapid change in solvent environment when a concentrated DMSO stock is diluted into an aqueous-based medium.[7] The low aqueous solubility of this compound is a key factor.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, to minimize both solvent-induced precipitation and cytotoxicity.[8][9]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly, perform a stepwise dilution. First, dilute your this compound stock in a small volume of pre-warmed (37°C) complete medium or a buffer. Then, add this intermediate dilution to the final volume of media.[7]
-
Optimize Mixing: Add the this compound solution dropwise to the culture medium while gently swirling or vortexing.[7] This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the inhibitor can enhance solubility.[7]
Issue 2: Delayed Precipitation in the Incubator
Q: The medium containing this compound was clear initially, but after a few hours/days in the incubator, I see a crystalline or cloudy precipitate. Why is this happening?
A: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the culture medium over time.[7][8]
Troubleshooting Steps:
-
Check for Media Evaporation: In long-term experiments, evaporation can concentrate media components, including this compound, beyond its solubility limit.[7][8] Ensure your incubator has adequate humidity and use culture plates with low-evaporation lids.
-
Minimize Temperature Fluctuations: Repeatedly removing culture plates from the incubator can cause temperature cycling, which may affect the solubility of this compound.[8] If microscopic analysis is required, use a heated stage.
-
Assess Compound Stability: The compound may have limited stability in the aqueous environment at 37°C. Consider refreshing the media with freshly prepared this compound solution for longer-term experiments (e.g., every 24-48 hours).[10][11]
-
Evaluate Media Components: this compound might interact with components in the media, forming insoluble complexes.[8] You could test the solubility in a simpler buffered solution like PBS to see if media components are the issue.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 32 mg/mL[5] | ≥ 62.32 mM[5] | Use fresh, anhydrous DMSO for best results.[4][5] Sonication or gentle warming can aid dissolution.[1][2] |
| Ethanol | Insoluble | - | |
| Water | Insoluble | - | |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL[1] | ≥ 4.05 mM[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL[1] | ≥ 4.05 mM[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 513.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh 5.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly in a water bath to aid dissolution.[11]
-
Once fully dissolved, visually inspect for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[11]
-
Protocol for Diluting this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed complete medium. For example, to achieve a final concentration of 1 µM in 10 mL of media, you can first dilute 1 µL of the 10 mM stock into 99 µL of media to make a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of culture medium. For the example above, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media.
-
Add the solution dropwise while gently swirling the culture flask or plate to ensure rapid and thorough mixing.[7]
-
Always include a vehicle control in your experiments with the same final concentration of DMSO.[9]
-
Visualizations
Caption: this compound inhibits the MAPK/ERK and SRC signaling pathways.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Src | Raf | TargetMol [targetmol.com]
- 3. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimizing CCT196969 treatment duration for maximum efficacy
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the pan-RAF and SRC family kinase (SFK) inhibitor, CCT196969. Here, you will find troubleshooting guides and frequently asked questions to navigate common experimental challenges and optimize treatment protocols for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally bioavailable small molecule inhibitor that targets multiple kinases. Its primary mechanism involves the inhibition of pan-RAF kinases (BRAF, BRAFV600E, and CRAF) and SRC family kinases (SFKs).[1] By targeting these kinases, this compound effectively downregulates key signaling pathways implicated in cancer cell proliferation, survival, and migration, including the MAPK (RAS/RAF/MEK/ERK) and STAT3 pathways.[2][3] There is also evidence to suggest it may inhibit the PI3K/AKT pathway.[3]
Q2: In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the efficacy of this compound in various cancer models, particularly in melanoma. It has shown potent activity in BRAF-mutant melanoma cell lines, including those resistant to BRAF-selective inhibitors.[1] Furthermore, it has been shown to inhibit the growth of NRAS-mutant melanoma cells, where traditional BRAF inhibitors can cause paradoxical pathway activation.[1] Studies have also highlighted its effectiveness in melanoma brain metastasis cell lines.[2][3]
Q3: What is a typical starting concentration and treatment duration for in vitro experiments?
Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in melanoma cell lines typically ranges from 0.18 µM to 2.6 µM.[2][3] For initial cell viability or proliferation assays, a common treatment duration is 72 hours. However, the optimal concentration and duration are highly dependent on the specific cell line and the experimental endpoint. A dose-response and time-course experiment is always recommended to determine the optimal conditions for your specific model.
Q4: What are the known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to RAF inhibitors, in general, can arise through several mechanisms. These include secondary mutations in the MAPK pathway (e.g., in RAS or MEK), amplification of the BRAF gene, or activation of alternative survival pathways that bypass the inhibited targets.[1] Given that this compound also targets SFKs and the STAT3 pathway, resistance mechanisms might be more complex and could involve the upregulation of parallel signaling cascades.
Q5: Are there any known off-target effects of this compound?
As a multi-kinase inhibitor, this compound has the potential for off-target effects. While its primary targets are RAF and SRC family kinases, broader kinase profiling is necessary to fully characterize its selectivity.[4] When interpreting experimental results, it is crucial to consider that the observed phenotype may be a result of inhibiting multiple kinases.[5] If unexpected results are observed, it may be beneficial to test the effects of more selective inhibitors for the primary targets to dissect the contribution of each inhibited pathway.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Seeding Density: Inconsistent cell seeding density can dramatically affect results. Optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability and Dilution: Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) and then in the culture medium. Visually inspect for any precipitation.
-
Incubation Time: The IC50 value is dependent on the treatment duration. A consistent incubation time (e.g., 72 hours) is crucial for reproducibility.
-
Assay-Specific Issues: For metabolic assays like MTT, ensure the final formazan (B1609692) product is fully solubilized. For luminescence-based assays, ensure there is no interference from the compound itself.
-
Issue 2: High background or no signal in Western Blots for phosphorylated proteins.
-
Question: I am trying to detect changes in p-ERK or p-STAT3 after this compound treatment, but I'm getting high background or no signal. What should I do?
-
Answer: Western blotting for phosphorylated proteins requires specific precautions to preserve the phosphorylation state and ensure signal specificity:
-
Sample Preparation: It is critical to work quickly and keep samples on ice at all times to minimize phosphatase activity. Use a lysis buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors.
-
Blocking Buffer: Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins (like casein) that can be detected by phospho-specific antibodies, leading to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[6]
-
Antibody Dilutions: Optimize the concentration of both primary and secondary antibodies. High antibody concentrations can lead to non-specific binding and high background.
-
Washing Steps: Increase the number and duration of washing steps with TBST to remove unbound antibodies.
-
Induction of Phosphorylation: Ensure that the basal level of phosphorylation of your target protein is detectable in your untreated control cells. If the basal level is too low, you may need to stimulate the pathway (e.g., with a growth factor) to see a robust signal that can then be inhibited by this compound.
-
Issue 3: Difficulty in determining the optimal treatment duration.
-
Question: How do I determine the optimal duration for this compound treatment to achieve maximum efficacy without causing excessive toxicity to my cells?
-
Answer: Optimizing treatment duration is a key experimental step. Here’s a suggested approach:
-
Time-Course Experiment: Perform a time-course experiment where you treat your cells with a fixed, effective concentration of this compound (e.g., at or slightly above the IC50) and assess your endpoint of interest (e.g., cell viability, apoptosis, protein phosphorylation) at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Assess Different Endpoints: The optimal duration may vary depending on what you are measuring. For example, inhibition of protein phosphorylation can often be observed within a few hours, while significant effects on cell viability or apoptosis may take 24-72 hours to become apparent.
-
Consider the Cell Doubling Time: The doubling time of your cell line is an important factor. For slower-growing cell lines, a longer treatment duration may be necessary to observe effects on proliferation.
-
Balance Efficacy and Toxicity: The goal is to find a duration that maximizes the desired effect (e.g., inhibition of a signaling pathway, induction of apoptosis in cancer cells) while minimizing non-specific toxicity.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (Viability) | 0.18 - 2.6 µM | Melanoma Brain Metastasis Cell Lines | [2][3] |
| IC50 (Kinase Activity) | 0.1 µM | B-Raf | |
| IC50 (Kinase Activity) | 0.04 µM | B-RafV600E | |
| IC50 (Kinase Activity) | 0.01 µM | C-Raf | |
| IC50 (Kinase Activity) | 0.026 µM | SRC |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-STAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK, total STAT3) or a loading control (e.g., GAPDH, β-actin).
-
Visualizations
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
how to address paradoxical MAPK activation with RAF inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating RAF inhibitors and the phenomenon of paradoxical MAPK pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MAPK activation by RAF inhibitors?
A1: Paradoxical activation is a phenomenon where certain ATP-competitive RAF inhibitors, particularly first-generation compounds like vemurafenib (B611658) and dabrafenib, unexpectedly increase rather than decrease signaling through the MAPK pathway in cells with wild-type BRAF. This effect is most pronounced in the presence of activated RAS or upstream receptor tyrosine kinases.[1][2][3][4] The inhibitor binds to one RAF molecule within a dimer (e.g., BRAF-CRAF), which allosterically transactivates the other, unbound RAF molecule, leading to downstream MEK and ERK phosphorylation.[1][4]
Q2: In which cellular contexts is paradoxical activation most likely to occur?
A2: Paradoxical activation is most common in cancer cells that have wild-type BRAF but harbor mutations in upstream signaling molecules like RAS (e.g., KRAS, NRAS, HRAS).[2][5] These mutations lead to a pool of GTP-bound RAS, which promotes the formation of RAF dimers, the substrate for paradoxical activation. In contrast, in BRAF V600E-mutant cancer cells, where RAS activation is typically low, the inhibitors effectively bind to and inhibit the monomeric BRAF V600E protein.[5]
Q3: What are the consequences of paradoxical activation in my experiments?
A3: In a research setting, paradoxical activation can lead to unexpected results, such as increased cell proliferation in wild-type BRAF/mutant RAS cell lines treated with a RAF inhibitor.[5] This can also be a mechanism of acquired resistance to RAF inhibitors.[6] Clinically, it is associated with the development of secondary skin lesions, like cutaneous squamous cell carcinomas, in patients treated with first-generation RAF inhibitors.[3]
Q4: How can I avoid or mitigate paradoxical MAPK activation?
A4: There are two primary strategies to circumvent paradoxical activation. The first is to use a second-generation RAF inhibitor, often called a "paradox breaker" (e.g., PLX8394). These inhibitors are designed to disrupt or prevent the formation of RAF dimers, thus inhibiting BRAF V600E without activating the MAPK pathway in wild-type BRAF cells.[7][8] The second approach is to co-treat with a MEK inhibitor. Since MEK is downstream of RAF, a MEK inhibitor can block the signaling cascade even if RAF is paradoxically activated.[1]
Q5: What is the difference between first- and second-generation RAF inhibitors regarding paradoxical activation?
A5: First-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) are highly effective against monomeric BRAF V600E but can induce paradoxical activation in the context of RAF dimers. Second-generation "paradox-breaker" inhibitors (e.g., PLX8394) are designed to be effective against BRAF V600E while also preventing or disrupting the RAF dimerization that leads to paradoxical activation.[3][7][8]
Troubleshooting Guides
Problem 1: I am treating a wild-type BRAF cell line with a first-generation RAF inhibitor and observing an increase in pERK levels.
-
Possible Cause: This is the classic presentation of paradoxical MAPK activation. Your cell line likely has an activating mutation in an upstream component of the pathway, such as RAS, which promotes RAF dimerization.
-
Troubleshooting Steps:
-
Confirm the Genetic Background: Sequence the RAS genes (KRAS, NRAS, HRAS) in your cell line to confirm the presence of an activating mutation.
-
Perform a Dose-Response Experiment: Treat the cells with a range of inhibitor concentrations and measure pERK levels by Western blot. Paradoxical activation is often most pronounced at intermediate inhibitor concentrations. At very high concentrations, the inhibitor may saturate both protomers of the RAF dimer, leading to pathway inhibition.[9]
-
Switch to a "Paradox Breaker": Repeat the experiment using a second-generation RAF inhibitor (e.g., PLX8394) and observe if pERK levels are reduced.
-
Co-treat with a MEK inhibitor: The addition of a MEK inhibitor (e.g., trametinib) should block the increase in pERK, confirming that the paradoxical activation is RAF-dependent.
-
Problem 2: My BRAF V600E mutant cell line is showing resistance to a first-generation RAF inhibitor, and pERK levels are not suppressed.
-
Possible Cause: Acquired resistance to RAF inhibitors in BRAF V600E mutant cells can occur through several mechanisms, many of which involve the reactivation of the MAPK pathway, often through RAF dimerization.
-
Troubleshooting Steps:
-
Investigate for Resistance Mechanisms:
-
BRAF Splice Variants: Check for the expression of BRAF V600E splice variants that lack the RAS-binding domain and can dimerize in a RAS-independent manner.
-
Upstream Activation: Screen for newly acquired mutations in RAS or amplification of receptor tyrosine kinases (RTKs) that could increase RAS-GTP levels and promote RAF dimerization.[6]
-
-
Assess RAF Dimerization: If possible, perform a RAF dimerization assay (e.g., NanoBRET) to determine if there is an increase in RAF dimers in the resistant cells compared to the parental, sensitive cells.
-
Test a "Paradox Breaker": Treat the resistant cells with a second-generation RAF inhibitor like PLX8394, which has been shown to be effective against some forms of resistance driven by RAF dimerization.[10]
-
Consider Combination Therapy: Evaluate the efficacy of combining the first-generation RAF inhibitor with a MEK inhibitor, which can overcome resistance mediated by MAPK pathway reactivation.
-
Data Presentation
Table 1: Comparative IC50 Values of RAF Inhibitors in BRAF V600E vs. RAS-Mutant Cell Lines
| Inhibitor | Type | Cell Line (BRAF V600E) | pERK Inhibition IC50 (nM) | Cell Line (RAS-Mutant) | pERK Inhibition IC50 (nM) |
| Vemurafenib | 1st Generation | 1205Lu | ~1000 | WM1366 (NRAS Q61R) | >1000 (paradoxical activation) |
| Dabrafenib | 1st Generation | 1205Lu | ~100 | WM1366 (NRAS Q61R) | >1000 (paradoxical activation) |
| PLX8394 | 2nd Gen ("Paradox Breaker") | 1205LuTR | 10 | PRT #3 (NRAS Q61K) | 970 |
| Encorafenib | 1st Generation | A375 | 3.4 - 58 | HCT116 (KRAS G13D) | Paradoxical Activation |
Note: IC50 values can vary significantly based on the specific cell line and experimental conditions.
Table 2: Fold Change in pERK Levels Following Treatment with a First-Generation RAF Inhibitor
| Cell Line | Genotype | RAF Inhibitor | Concentration (µM) | Approximate Fold Change in pERK |
| WM1366 | NRAS Q61R | Encorafenib | 1 | ~1.5 - 2 fold increase |
| NRAS-mutant melanoma cells | NRAS mutant | Vemurafenib | 1 | Increased pERK |
Note: Data is compiled from qualitative and quantitative descriptions in the cited literature.[11]
Experimental Protocols
1. Western Blot for Phospho-ERK (pERK) Analysis
This protocol is for assessing the activation state of the MAPK pathway by measuring the levels of phosphorylated ERK1/2.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of RAF inhibitor or vehicle control (e.g., DMSO) for the specified duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Cell Proliferation Assay
This protocol measures the effect of RAF inhibitors on cell viability and growth.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well, depending on the cell line's growth rate.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the RAF inhibitor in culture medium.
-
Treat the cells with the desired concentrations of the inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
3. NanoBRET™ Assay for RAF Dimerization
This protocol provides a general framework for measuring RAF dimerization in live cells using Bioluminescence Resonance Energy Transfer (BRET). Specific details may vary based on the NanoBRET™ kit and vectors used.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for a RAF protein fused to a NanoLuc® luciferase donor (e.g., BRAF-NanoLuc®) and another RAF protein fused to a HaloTag® acceptor (e.g., CRAF-HaloTag®). A 1:10 donor-to-acceptor ratio is often a good starting point.[12]
-
-
Cell Plating:
-
24 hours post-transfection, replate the cells into a 96-well assay plate.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand (the acceptor) to the cells and incubate.
-
Treat the cells with the desired concentrations of the RAF inhibitor or a known dimerization inducer (e.g., GDC-0879 for CRAF-BRAF) for a specified time (e.g., 2 hours).[12]
-
-
BRET Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate (the donor substrate) to the wells.
-
Immediately measure the donor emission (e.g., at 460nm) and the acceptor emission (e.g., at >600nm) using a luminometer capable of filtering wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratio to a vehicle control to determine the change in dimerization upon inhibitor treatment. An increase in the BRET signal indicates an increase in RAF dimerization.
-
Visualizations
Caption: The MAPK signaling pathway, highlighting monomeric BRAF V600E and dimeric RAF signaling.
Caption: Mechanism of paradoxical MAPK activation by a first-generation RAF inhibitor.
Caption: Troubleshooting workflow for unexpected results with RAF inhibitors.
References
- 1. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCP: Deciphering the RAF inhibitor paradox [asbmb.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Progression of RAS-Mutant Leukemia during RAF Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parsing out the complexity of RAF inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAF inhibitor PLX8394 selectively disrupts BRAF dimers and RAS-independent BRAF-mutant-driven signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.jp]
Technical Support Center: Managing CCT196969 Toxicity in Animal Studies
Disclaimer: The information provided in this technical support center is intended for guidance in preclinical research settings only. CCT196969 is an investigational compound, and its complete toxicity profile in animal models is not yet fully elucidated. The potential toxicities outlined below are based on the known effects of other inhibitors targeting the RAF, SRC, and AKT signaling pathways. Researchers must conduct their own dose-escalation and safety studies to establish a safe and effective dose for their specific animal models and experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent and orally bioavailable small molecule inhibitor. It functions as a pan-RAF inhibitor, targeting all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), and also as a SRC family kinase (SFK) inhibitor.[1] By inhibiting these kinases, this compound blocks signaling through the MAPK (RAS/RAF/MEK/ERK) pathway and other pathways regulated by SRC, which are critical for cell proliferation, survival, and migration.[2] Downstream effects on the PI3K/AKT pathway have also been observed.
Q2: What is the reported in vivo safety profile of this compound?
Published preclinical data suggests that this compound is generally well-tolerated in animal models. Studies have reported that it does not produce significant adverse effects in vivo and has been administered without causing body weight loss in mice.[1] However, as a multi-kinase inhibitor, a thorough evaluation for potential on-target and off-target toxicities is crucial in any new animal study.
Q3: What are the potential, predicted toxicities associated with this compound based on its mechanism of action?
Based on the known toxicities of other RAF, SRC, and AKT inhibitors, researchers should be vigilant for the following potential adverse events in animal studies:
-
Dermatological Toxicities: Skin rashes are a common side effect of both RAF and AKT inhibitors.[3][4] With RAF inhibitors, there is also a potential for the development of cutaneous squamous cell carcinomas and keratoacanthomas due to paradoxical activation of the MAPK pathway in keratinocytes.[5][6]
-
Metabolic Effects: Inhibition of the PI3K/AKT pathway can lead to hyperglycemia and hyperinsulinemia.[7][8]
-
Gastrointestinal Effects: Diarrhea, nausea, and decreased appetite have been observed with inhibitors of these pathways.[9]
-
Hematological Effects: SRC inhibitors have been associated with myelosuppression, which can manifest as anemia, neutropenia, or thrombocytopenia.[10]
-
General Systemic Effects: Fatigue, pyrexia (fever), and arthralgia (joint pain) are also potential side effects.[5][11]
Troubleshooting Guide for Potential Toxicities
This guide provides a structured approach to identifying and managing potential adverse events during in vivo studies with this compound.
| Observed Abnormality | Potential Cause (Pathway Implication) | Recommended Monitoring & Initial Actions | Follow-up & Management |
| Significant Weight Loss (>15-20% of baseline) | Drug-related toxicity (e.g., gastrointestinal distress, anorexia) | 1. Monitor body weight daily. 2. Provide supportive care (e.g., palatable, high-calorie diet, hydration). 3. Consider dose reduction or temporary discontinuation of this compound. 4. Perform a thorough clinical examination and blood work to rule out other causes. | 1. If weight loss persists, sacrifice the animal and perform a necropsy to identify potential organ toxicities. 2. Adjust the dose for subsequent cohorts. |
| Skin Rash or Lesions | Off-target effects on epidermal growth factor receptor (EGFR) or other skin-related kinases (RAF/AKT inhibition)[3][4] | 1. Document the location, severity, and progression of any skin abnormalities. 2. Keep the affected area clean to prevent secondary infections. 3. Consult with a veterinarian for potential topical treatments. | 1. For severe or ulcerative lesions, consider dose reduction or study termination for the affected animal. 2. Biopsy any proliferative lesions to rule out drug-induced neoplasia. |
| Lethargy and Reduced Activity | General malaise, potential organ toxicity | 1. Closely observe animal behavior and activity levels. 2. Conduct a comprehensive health assessment, including blood analysis (CBC and serum chemistry). 3. Evaluate for signs of dehydration or malnutrition. 4. Consider dose modification based on clinical findings. | 1. If lethargy is severe or accompanied by other signs of distress, humane euthanasia and necropsy are recommended. 2. Analyze blood work for signs of organ damage (e.g., elevated liver enzymes, creatinine). |
| Diarrhea | Inhibition of gastrointestinal signaling pathways (AKT/SRC inhibition) | 1. Monitor stool consistency and frequency. 2. Ensure adequate hydration. 3. Administer anti-diarrheal medication as per veterinary guidance. 4. If severe or persistent, consider dose reduction of this compound. | 1. Provide fluid support (e.g., subcutaneous fluids) if dehydration is suspected. 2. If diarrhea is refractory to treatment, consider discontinuing the drug for that animal. |
| Elevated Blood Glucose | Inhibition of the PI3K/AKT pathway, leading to insulin (B600854) resistance[7][8] | 1. Monitor blood glucose levels at regular intervals (e.g., baseline, and then weekly or bi-weekly). 2. Ensure consistent feeding schedules and diet. | 1. For persistent, significant hyperglycemia, consult with a veterinarian regarding potential interventions, although this may confound study results. 2. Consider if the observed hyperglycemia is an expected on-target effect and factor this into the study design and interpretation. |
Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Rodents
Frequency: Daily observation.
Parameters to Monitor:
-
Clinical Signs: Note any changes in posture, ambulation, grooming, and overall appearance. Look for signs of pain or distress.
-
Body Weight: Measure and record daily.
-
Food and Water Intake: Monitor daily.
-
Fecal and Urine Output: Observe for any abnormalities.
Action: Any significant deviation from baseline should be recorded and may warrant further investigation or intervention.
Protocol 2: Blood Glucose Monitoring
Materials:
-
Glucometer and test strips
-
Lancets for tail vein puncture
-
Gauze
Procedure:
-
Gently restrain the mouse.
-
Warm the tail with a heat lamp or warm water to increase blood flow.
-
Puncture the lateral tail vein with a sterile lancet.
-
Gently massage the tail to obtain a small drop of blood.
-
Apply the blood to the glucometer test strip and record the reading.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
Frequency:
-
Baseline: Prior to the first dose of this compound.
-
During Treatment: Weekly or bi-weekly, or more frequently if hyperglycemia is suspected.
Visualizations
Signaling Pathways Targeted by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 10. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 11. Inflammatory side effects of BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CCT196969 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the pan-RAF and SFK inhibitor, CCT196969.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor that targets multiple kinases. It functions as a pan-RAF inhibitor, targeting ARAF, BRAF (including V600E mutant), and CRAF, and also as a Src family kinase (SFK) inhibitor.[1][2] This dual inhibition allows this compound to block signaling through the MAPK (RAS/RAF/MEK/ERK) and STAT3 pathways, which are critical for cell proliferation, survival, and migration in various cancers, particularly melanoma.[1][3]
Q2: What are the main challenges in using this compound for in vivo research?
A2: The primary challenge for the in vivo application of this compound, like many kinase inhibitors, is its poor aqueous solubility.[4] This can lead to low and variable oral absorption, potentially resulting in suboptimal drug exposure at the tumor site and inconsistent experimental outcomes.
Q3: Has the oral bioavailability of this compound been determined?
A3: Yes, studies in mice have shown that this compound can achieve good oral bioavailability, with one study reporting it to be approximately 77% when administered in a specific formulation.[2] However, the bioavailability is highly dependent on the formulation used.
Q4: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A4: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5][6]
-
Co-solvents and Surfactants: Using a mixture of solvents and surfactants can increase the solubility of the drug in the formulation. Common examples include polyethylene (B3416737) glycol (PEG), dimethyl sulfoxide (B87167) (DMSO), and polysorbates (e.g., Tween 80).
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate in the gastrointestinal tract.[7][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance solubility and dissolution.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations or tumor growth inhibition between animals.
-
Potential Cause: Inconsistent dissolution and absorption of this compound due to its poor solubility.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure consistent oral gavage technique and volume across all animals.
-
Optimize Formulation: If using a simple suspension, consider developing a more robust formulation like a solution or a self-emulsifying drug delivery system (SEDDS).
-
Fasting: Standardize the fasting period for animals before dosing, as the presence of food can affect drug absorption.
-
Issue 2: Lack of efficacy in an in vivo model despite proven in vitro activity.
-
Potential Cause: Insufficient drug exposure (in vivo) due to poor bioavailability.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound after oral administration of your current formulation.
-
Formulation Reformulation: Based on the PK data, reformulate to improve absorption. This may involve increasing the solubility of this compound in the vehicle.
-
Dose Escalation: If the compound is well-tolerated, consider a dose escalation study in conjunction with formulation optimization.
-
Issue 3: Precipitation of this compound in the formulation upon standing.
-
Potential Cause: The drug concentration exceeds its solubility limit in the chosen vehicle.
-
Troubleshooting Steps:
-
Solubility Screening: Systematically test the solubility of this compound in a panel of individual and mixed excipients to identify a suitable vehicle system.
-
Use of Suspending Agents: For suspensions, incorporate a suspending agent like methylcellulose (B11928114) or carboxymethylcellulose to ensure a homogenous dose.
-
Fresh Preparation: Prepare the formulation fresh before each dosing session to minimize the risk of precipitation.
-
Quantitative Data Summary
The following table summarizes key in vitro and in vivo parameters for this compound.
| Parameter | Value | Cell Lines/Model | Reference |
| IC₅₀ (BRAF) | 0.1 µM | Biochemical Assay | [4] |
| IC₅₀ (BRAFV600E) | 0.04 µM | Biochemical Assay | [4] |
| IC₅₀ (CRAF) | 0.01 µM | Biochemical Assay | [4] |
| IC₅₀ (Viability) | 0.18–2.6 µM | Melanoma Brain Metastasis Cell Lines | [1] |
| Oral Bioavailability | ~77% | FVB WT Mice | [2] |
| Brain-to-Plasma Ratio (Kp) | 0.006 | FVB WT Mice | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice
This protocol describes the preparation of a solution-based formulation suitable for oral administration in preclinical mouse models, based on common practices for poorly soluble kinase inhibitors.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add a minimal amount of DMSO to the this compound powder to create a concentrated stock solution. For example, for a final formulation with 10% DMSO, dissolve the total required this compound in the corresponding volume of DMSO. Vortex or sonicate briefly until the compound is fully dissolved.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG300. A common ratio is 40% of the final volume. Mix thoroughly.
-
Addition of Surfactant: Add Tween 80 to the mixture. A typical concentration is 5% of the final volume. This will aid in maintaining the solubility of the compound upon dilution.
-
Final Dilution: Slowly add saline or water to reach the final desired volume while continuously mixing. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Homogenization: Vortex the final formulation thoroughly to ensure homogeneity. The resulting formulation should be a clear solution.
-
Administration: Administer the formulation to animals via oral gavage at the desired dose. It is recommended to prepare the formulation fresh on the day of use.
Visualizations
Caption: this compound inhibits the MAPK and STAT3 signaling pathways.
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for this compound in vivo studies.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oral Excipients to Unlock the Potential of Your API - Evonik Industries [healthcare.evonik.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent Pan-Raf inhibitors with increased solubility to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: CCT196969 Dosage Adjustment for Melanoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CCT196969 in melanoma cell line experiments. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a dual SRC family kinase (SFK) and pan-RAF inhibitor.[1][2][3] It targets key signaling pathways implicated in melanoma cell proliferation, survival, and migration, including the MAPK, STAT3, and PI3K pathways.[1][3] Specifically, it has been shown to inhibit BRAF, BRAF V600E, and CRAF, as well as SRC and LCK.[4][5] This dual inhibition helps to overcome resistance mechanisms often seen with single-target BRAF inhibitors.[4]
Q2: What is a typical starting concentration range for this compound in melanoma cell line experiments?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in various melanoma cell lines, including those resistant to BRAF inhibitors, typically falls within the range of 0.18 µM to 2.6 µM.[1][2][3] Therefore, a sensible starting point for dose-response experiments would be to test a range of concentrations spanning this, for example, from 0.1 µM to 5 µM.
Q3: How does the mutational status of a melanoma cell line (e.g., BRAF, NRAS) affect its sensitivity to this compound?
A3: this compound has demonstrated efficacy in both BRAF-mutated and NRAS-mutated melanoma cell lines.[1] For instance, the H3 cell line, which has mutations in both NRAS and EGFR, showed a similar IC50 dose to BRAF V600E mutated cell lines.[1] This suggests that this compound's broader mechanism of targeting both RAF and SRC kinases allows it to be effective across different genetic backgrounds, including those that confer resistance to selective BRAF inhibitors.[1]
Q4: Can this compound be used for BRAF inhibitor-resistant melanoma cell lines?
A4: Yes, this compound has been shown to be effective in BRAF inhibitor-resistant melanoma cell lines.[1][2] It can inhibit cell viability in a dose-dependent manner in vemurafenib-resistant cell lines.[1] Studies have shown no significant difference in viability between BRAF inhibitor-sensitive and resistant cell lines when treated with 2 µM this compound, indicating its potential as a second-line treatment option.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in cell viability in my melanoma cell line after this compound treatment.
-
Possible Cause 1: Suboptimal Drug Concentration. The IC50 can vary between different melanoma cell lines.
-
Solution: Perform a dose-response experiment using a wider range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the specific IC50 for your cell line.
-
-
Possible Cause 2: Cell Line Specific Resistance. Although this compound is effective in many resistant lines, your specific cell line may have a unique resistance mechanism.
-
Possible Cause 3: Incorrect Drug Handling or Storage. this compound, like many small molecule inhibitors, can be sensitive to storage conditions.
-
Solution: Ensure the compound is stored as recommended by the manufacturer. Prepare fresh dilutions from a stock solution for each experiment.
-
Problem 2: I am observing significant cell death even at very low concentrations of this compound.
-
Possible Cause: High Sensitivity of the Cell Line. Your melanoma cell line may be particularly sensitive to RAF and SRC inhibition.
-
Solution: Adjust your dose-response curve to include lower concentrations (e.g., in the nanomolar range) to accurately determine the IC50 value.
-
Problem 3: My Western blot results do not show a decrease in p-ERK or p-STAT3 after treatment.
-
Possible Cause 1: Insufficient Treatment Duration. The effect of this compound on signaling pathways may be time-dependent.
-
Possible Cause 2: Crosstalk with other Signaling Pathways. Resistance can be mediated by the activation of alternative pathways.[6][7]
Data Summary
Table 1: IC50 Values of this compound in Various Melanoma Cell Lines
| Cell Line | Mutational Status | IC50 (µM) | Reference |
| H1 | BRAF V600E | ~0.18 - 2.6 | [1] |
| H2 | BRAF V600E | ~0.18 - 2.6 | [1] |
| H3 | NRAS, EGFR | ~0.18 - 2.6 | [1] |
| M12 | BRAF-mutant | Not specified | [8] |
| M15 | NRAS-mutant | Not specified | [8] |
| M27 | BRAF-mutant | Not specified | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| BRAF | 100 | [4][5] |
| BRAF V600E | 40 | [4][5] |
| CRAF | 12 | [4][5] |
| SRC | 26 | [4][5] |
| LCK | 14 | [4][5] |
Experimental Protocols
1. Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, p-MEK, MEK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: this compound inhibits both SRC and RAF kinases.
Caption: Workflow for testing this compound in melanoma cells.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CCT196969 Overcomes Vemurafenib Resistance in BRAF-Mutant Melanoma Cells: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the differential efficacy and mechanisms of CCT196969 and vemurafenib (B611658) in BRAF inhibitor-resistant melanoma cell lines.
The development of acquired resistance to BRAF inhibitors, such as vemurafenib, is a significant clinical challenge in the treatment of BRAF V600E-mutant melanoma. This resistance is often driven by the reactivation of the mitogen-activated protein kinase (MAPK) pathway or the activation of alternative survival pathways.[1][2][3] The novel pan-RAF and SRC family kinase (SFK) inhibitor, this compound, has emerged as a promising agent to overcome this resistance. This guide provides a detailed comparison of this compound and vemurafenib, supported by experimental data, to elucidate their respective performance in BRAF inhibitor-resistant cellular models.
Performance at a Glance: this compound vs. Vemurafenib
| Parameter | Vemurafenib | This compound (Pan-RAF Inhibitor) |
| Target(s) | Selective for BRAF V600E | Pan-RAF (BRAF, BRAF V600E, CRAF), SRC Family Kinases |
| Mechanism of Action | Inhibits the constitutively active BRAF V600E monomer, leading to downregulation of the MAPK pathway. | Inhibits both BRAF and CRAF isoforms, preventing paradoxical MAPK pathway activation. Also inhibits SRC family kinases.[4][5][6] |
| Reported IC50 (BRAF V600E) | ~31 nM | 40 nM |
| Reported IC50 (CRAF) | Less potent against CRAF, which can lead to paradoxical activation. | 12 nM |
| Effect on Cell Viability (BRAF-mutant melanoma) | Induces cell cycle arrest and apoptosis. | Inhibits proliferation and induces apoptosis, including in vemurafenib-resistant cells.[2][6] |
| Effect on MAPK Pathway | Initially suppresses pERK and pMEK, but can lead to paradoxical reactivation.[5] | Suppresses pERK and pMEK without paradoxical activation.[2][6] |
| In Vivo Efficacy | Induces tumor regression in BRAF V600E xenograft models. | Inhibits tumor growth in BRAF-mutant and NRAS-mutant xenograft models, including those resistant to BRAF inhibitors.[5] |
Efficacy in BRAF Inhibitor-Resistant Cells: A Direct Comparison
Studies have demonstrated that this compound effectively inhibits the viability of melanoma cell lines that have developed resistance to vemurafenib. For instance, in a vemurafenib-resistant H1 melanoma cell line (H1-R), this compound showed a dose-dependent reduction in cell viability.[2] Notably, at a concentration of 2 μM, there were no significant differences in viability between the parental vemurafenib-sensitive and the resistant cell lines, indicating that this compound can overcome this acquired resistance.[2]
Cell Viability Data
| Cell Line | Treatment | Concentration | Effect on Cell Viability |
| H1 (Vemurafenib-sensitive) | This compound | 0.1 - 2 µM | Dose-dependent reduction in viability. |
| H1-R (Vemurafenib-resistant) | This compound | 0.1 - 2 µM | Dose-dependent reduction in viability, comparable to sensitive cells at 2 µM.[2] |
Impact on Key Signaling Pathways
Resistance to vemurafenib is frequently associated with the reactivation of the MAPK pathway, often through mechanisms that bypass the inhibitory effect on BRAF V600E.[1][3] this compound, with its dual action on RAF and SRC kinases, can effectively suppress these reactivated signaling pathways.
Western blot analyses have shown that this compound treatment leads to a significant decrease in the expression of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated STAT3 (p-STAT3) in both vemurafenib-sensitive and resistant melanoma cell lines.[2] This demonstrates its ability to inhibit the MAPK and STAT3 pathways, both of which are implicated in melanoma cell proliferation and survival.[2]
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in melanoma cells. Flow cytometry analysis revealed that treatment with 4 μM this compound for 48 hours induced apoptosis in approximately 90-94% of cells in various melanoma brain metastasis cell lines, compared to 7-14% in untreated controls.[2] Furthermore, previous studies have indicated an increase in cleaved caspase-3, a key marker of apoptosis, in vemurafenib-resistant melanoma cell lines following treatment with 1 μM this compound.[2]
Experimental Protocols
Generation of Vemurafenib-Resistant Cell Lines
-
Cell Seeding: Plate parental BRAF V600E-mutant melanoma cells (e.g., H1) in T75 flasks.
-
Initial Treatment: Treat one flask with a low concentration of vemurafenib (e.g., 0.05 μM). Maintain an untreated control flask in parallel.
-
Dose Escalation: Passage the cells regularly. With each passage of the treatment group, incrementally increase the concentration of vemurafenib (e.g., 0.1, 0.25, 0.5, 1.0, 2.0, and 3.0 μM).
-
Resistance Confirmation: After several passages (e.g., 6 passages), confirm the establishment of resistance by performing a cell viability assay (e.g., resazurin (B115843) or MTS assay) comparing the IC50 of vemurafenib in the resistant subline to the parental cell line.[2]
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Seed melanoma cells (both sensitive and resistant) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or vemurafenib. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentrations of this compound or vemurafenib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-MEK, MEK, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound or vemurafenib for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).[2]
References
- 1. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcripts 202 and 205 of IL-6 confer resistance to Vemurafenib by reactivating the MAPK pathway in BRAF(V600E) mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CCT196969 and PLX4720 in Melanoma Models
In the landscape of targeted therapies for melanoma, particularly for tumors harboring BRAF mutations, the efficacy of specific inhibitors is of paramount interest to researchers and clinicians. This guide provides a detailed comparison of two notable BRAF inhibitors, CCT196969 and PLX4720, summarizing their performance in preclinical melanoma models based on available experimental data.
Introduction to this compound and PLX4720
PLX4720 is a potent and highly selective small-molecule inhibitor of the BRAF V600E mutant kinase, which is a key driver in a significant subset of melanomas.[1] It functions by targeting the active conformation of the BRAF V600E protein, thereby inhibiting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[1]
This compound , in contrast, is a pan-RAF inhibitor, meaning it targets multiple RAF isoforms (A-RAF, B-RAF, and C-RAF). Additionally, it exhibits inhibitory activity against SRC family kinases (SFKs).[2] This broader target profile suggests that this compound may be effective in scenarios where resistance to selective BRAF inhibitors like PLX4720 emerges, often due to the reactivation of the MAPK pathway through alternative RAF signaling or other bypass mechanisms.[2]
Comparative Efficacy in Melanoma Cell Lines
The following tables summarize the in vitro efficacy of this compound and PLX4720 in various melanoma cell lines, including those with BRAF mutations and those with acquired resistance to BRAF inhibitors.
Table 1: Biochemical Activity - Kinase Inhibition (IC50)
| Kinase Target | This compound (nM) | PLX4720 (nM) |
| BRAF V600E | 40[3] | 13[1] |
| Wild-type BRAF | 100[3] | 160 |
| C-RAF | 12[3] | Not widely reported |
| SRC | 26[3] | Not applicable |
Table 2: Cellular Activity - Growth Inhibition (IC50) in Melanoma Cell Lines
| Cell Line | BRAF Status | Resistance Profile | This compound (µM) | PLX4720 (µM) |
| H1 (MBM) | V600E | Sensitive | 0.18 - 2.6 (viability)[2] | Not explicitly reported |
| H2 (MBM) | V600E | Sensitive | 0.18 - 2.6 (viability)[2] | Not explicitly reported |
| H3 (MBM) | NRAS mutant | BRAF inhibitor resistant | 0.18 - 2.6 (viability)[2] | Resistant (>3.0)[4] |
| WM983B | V600E | Sensitive | Not explicitly reported | ≤ 3.0[4] |
| WM3734 | V600E | Sensitive | Not explicitly reported | ≤ 3.0[4] |
| 1205Lu | V600E | Sensitive | Not explicitly reported | ≤ 3.0[4] |
| WM3451 | Wild-type | N/A | Not explicitly reported | > 3.0[4] |
| Vemurafenib-resistant lines | V600E | Acquired Resistance | Effective at 1 µM[2] | Ineffective[2] |
In Vivo Efficacy in Melanoma Xenograft Models
Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of both compounds.
PLX4720 has been shown to cause significant tumor growth delays and even regressions in xenograft models of BRAF V600E-mutant melanoma.[1] In a COLO205 xenograft model, oral administration of PLX4720 resulted in a substantial blockade of tumor growth.[1]
This compound has demonstrated efficacy in patient-derived xenograft (PDX) models from patients with acquired resistance to vemurafenib (B611658) (a clinical analog of PLX4720).[2] These resistant tumors, which did not respond to PLX4720, were still sensitive to treatment with this compound.[2]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and PLX4720 can be understood by examining their impact on cellular signaling pathways.
Caption: Simplified signaling pathways in melanoma and the targets of PLX4720 and this compound.
PLX4720 specifically targets the constitutively active BRAF V600E mutant, leading to the downregulation of p-MEK and p-ERK in sensitive cells.[1] However, resistance can develop through various mechanisms, including the upregulation of alternative signaling pathways like the PI3K/AKT pathway or through RAF isoform switching, leading to paradoxical MAPK pathway activation.
This compound's broader specificity allows it to inhibit both BRAF V600E and C-RAF, which can be crucial in overcoming resistance mediated by RAF dimer formation.[2] Furthermore, its ability to inhibit SRC targets the STAT3 pathway, which is another known mechanism of resistance to BRAF inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
Caption: A typical workflow for determining cell viability and IC50 values.
-
Cell Seeding: Melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or PLX4720. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Reagent: A viability reagent such as MTT or CellTiter-Glo is added to each well.
-
Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: After treatment with the inhibitors for a specified time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, p-STAT3, and loading controls like β-actin or GAPDH).[2][6]
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: A specific number of melanoma cells (e.g., 1-5 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The inhibitors are typically administered orally via gavage at specified doses and schedules.[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting or immunohistochemistry).
Conclusion
Both this compound and PLX4720 are effective inhibitors of BRAF-driven signaling in melanoma. PLX4720 demonstrates high selectivity and potency against the BRAF V600E mutation in sensitive models. However, the emergence of resistance is a significant clinical challenge. This compound, with its broader inhibitory profile against multiple RAF isoforms and SRC, presents a promising strategy to overcome both intrinsic and acquired resistance to selective BRAF inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various melanoma subtypes and resistance settings.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]
- 6. JCI - Host immunity contributes to the anti-melanoma activity of BRAF inhibitors [jci.org]
Efficacy of CCT196969 in Combination with PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical efficacy of combining the pan-RAF/SRC inhibitor CCT196969 with phosphoinositide 3-kinase (PI3K) inhibitors. While direct combination studies involving this compound are not yet published, this guide draws upon extensive preclinical data from analogous combinations of RAF/MEK inhibitors and PI3K/mTOR inhibitors in relevant cancer models, primarily melanoma. The data presented herein offers a strong rationale for the synergistic potential of co-targeting the MAPK and PI3K signaling pathways to overcome drug resistance and enhance anti-tumor activity.
Introduction: The Rationale for Dual Pathway Inhibition
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways are critical regulators of cell proliferation, survival, and differentiation. In many cancers, including melanoma, these pathways are frequently hyperactivated due to genetic mutations.
This compound is a potent, orally bioavailable pan-RAF and SRC family kinase (SFK) inhibitor.[1] It targets key components of the MAPK pathway (BRAF, CRAF) and the STAT3 pathway.[1] Preclinical studies have demonstrated its efficacy in melanoma brain metastasis cell lines, including those resistant to BRAF inhibitors.[1] Notably, this compound has been observed to downregulate phosphorylated AKT (p-AKT), a key downstream effector of the PI3K pathway, suggesting a potential for broader signaling inhibition.[1]
Activation of the PI3K/AKT pathway is a well-established mechanism of both intrinsic and acquired resistance to inhibitors targeting the MAPK pathway.[2][3] Therefore, the simultaneous inhibition of both the RAF/MEK/ERK and PI3K/AKT/mTOR pathways presents a compelling therapeutic strategy to achieve more profound and durable anti-cancer responses. This guide will explore the preclinical evidence supporting this combination approach, using data from studies combining various RAF/MEK inhibitors with PI3K inhibitors as a surrogate for the potential efficacy of a this compound-PI3K inhibitor combination.
This compound: A Profile of a Pan-RAF/SRC Inhibitor
This compound has demonstrated significant single-agent activity in preclinical models of melanoma. Its ability to inhibit both RAF and SRC kinases allows it to target multiple oncogenic signaling cascades.
Table 1: In Vitro Activity of this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | NRAS Status | This compound IC50 (µM) | Reference |
| H1 | V600E | WT | 0.18 - 2.6 | [1] |
| H3 | WT | Q61R | 0.18 - 2.6 | [1] |
| WM164 | V600E | WT | Not Reported | |
| A375 | V600E | WT | Not Reported | |
| SK-MEL-28 | V600E | WT | Not Reported |
Combination Therapy: RAF/MEK Inhibitors with PI3K/mTOR Inhibitors
Numerous preclinical studies have demonstrated the synergistic effects of combining inhibitors of the MAPK and PI3K pathways. This section summarizes key findings from these studies.
In Vitro Synergistic Activity
The combination of RAF or MEK inhibitors with PI3K or dual PI3K/mTOR inhibitors has consistently shown synergistic or additive effects in reducing the viability of various cancer cell lines.
Table 2: In Vitro Efficacy of RAF/MEK and PI3K/mTOR Inhibitor Combinations
| Cancer Type | RAF/MEK Inhibitor | PI3K/mTOR Inhibitor | Cell Lines | Key Findings | Reference |
| Melanoma | Vemurafenib (BRAFi) | ZSTK474 (PI3Ki) | NZM34 | Synergistic reduction in cell proliferation | [2][4] |
| Melanoma | Vemurafenib (BRAFi) | BEZ235 (PI3Ki/mTORi) | NZM34 | Synergistic reduction in cell proliferation | [2][5] |
| Melanoma | Selumetinib (MEKi) | ZSTK474 (PI3Ki) | Multiple BRAF-mutant lines | Enhanced growth inhibition | [2] |
| Melanoma | Selumetinib (MEKi) | BEZ235 (PI3Ki/mTORi) | Multiple BRAF-mutant lines | Synergistic inhibition of cell proliferation | [2] |
| Colorectal Cancer | PLX4720 (BRAFi) | GDC-0941 (PI3Ki) | BRAF-mutant CRC lines | Synergistic growth inhibition | |
| Thyroid Cancer | RAF265 (pan-RAFi) | BEZ235 (PI3Ki/mTORi) | B-CPAP, TT | Strong synergistic inhibition of proliferation | [6] |
In Vivo Tumor Growth Inhibition
The enhanced anti-tumor activity of combined RAF/MEK and PI3K/mTOR inhibition has been validated in multiple xenograft models.
Table 3: In Vivo Efficacy of RAF/MEK and PI3K/mTOR Inhibitor Combinations
| Cancer Type | RAF/MEK Inhibitor | PI3K/mTOR Inhibitor | Xenograft Model | Key Findings | Reference |
| Melanoma | Selumetinib (MEKi) | ZSTK474 (PI3Ki) | NZM20 (BRAF-mutant) | Synergistic inhibition of tumor growth | [2] |
| Colorectal Cancer | AZD6244 (MEKi) | BEZ235 (PI3Ki/mTORi) | RAS-mutant CRC PDX | Disease stabilization in 70% of cases | [7] |
| Thyroid Cancer | RAF265 (pan-RAFi) | BEZ235 (PI3Ki/mTORi) | CAL62 (KRAS-mutant), TT (RET-mutant) | Significant inhibition of tumor growth | [6][8] |
| Prostate Cancer | AZD6244 (MEKi) | GSK2126458 (PI3Ki/mTORi) | DU145, PC3 | Inhibition of tumor growth | [9] |
Signaling Pathway Modulation
The combination of RAF/MEK and PI3K/mTOR inhibitors leads to a more comprehensive blockade of downstream signaling pathways, effectively shutting down proliferative and survival signals.
Caption: Simplified signaling pathways and points of inhibition.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the preclinical evaluation of combination therapies.
Cell Viability Assays
Objective: To determine the effect of single agents and their combination on the viability and proliferation of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the single agents (e.g., this compound, PI3K inhibitor) and their combinations.
-
Incubation: Plates are incubated for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content.
-
Data Analysis: IC50 values (the concentration of a drug that inhibits 50% of cell growth) are calculated. The synergistic, additive, or antagonistic effects of the drug combination are determined using methods like the combination index (CI) analysis.
Caption: A typical workflow for a cell viability assay.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of single agents and their combination in a living organism.
General Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (vehicle control, single agents, combination). Drugs are administered according to a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analyses are performed to compare the efficacy of the different treatment groups.
Caption: A general workflow for an in vivo xenograft study.
Conclusion and Future Directions
The preclinical data from analogous studies strongly support the rationale for combining this compound with a PI3K inhibitor. This combination has the potential to overcome resistance to MAPK pathway inhibition and lead to more effective and durable anti-tumor responses. The synergistic effects observed in both in vitro and in vivo models highlight the importance of dual pathway blockade.
Future preclinical studies should directly investigate the combination of this compound with various PI3K inhibitors in a panel of relevant cancer cell lines and xenograft models. These studies will be crucial to confirm the synergistic potential and to identify the most effective combination partners and dosing schedules for future clinical development.
References
- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic targeted inhibition of MEK and dual PI3K/mTOR diminishes viability and inhibits tumor growth of canine melanoma underscoring its utility as a preclinical model for human mucosal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic action of a RAF inhibitor and a dual PI-3 Kinase / mTOR inhibitor in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MEK and PI3K/mTOR suppresses tumor growth but does not cause tumor regression in patient-derived xenografts of RAS-mutant colorectal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Data from Synergistic Action of a RAF Inhibitor and a Dual PI3K/mTOR Inhibitor in Thyroid Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 9. Synergistic anticancer efficacy of MEK inhibition and dual PI3K/mTOR inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CCT196969's Inhibition of SRC Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CCT196969's performance in inhibiting SRC signaling against other known SRC inhibitors. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase (SRC)
The SRC proto-oncogene, a non-receptor tyrosine kinase, is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of SRC is a common feature in a wide range of human cancers, making it a compelling target for therapeutic intervention. Inhibition of SRC signaling can disrupt tumor growth, progression, and metastasis.
This compound is a potent, orally available small molecule inhibitor that targets both the RAF and SRC family kinases (SFKs).[1] Its dual inhibitory action offers a potential advantage in cancers where both pathways are dysregulated or where resistance to single-pathway inhibitors develops. This guide focuses on validating the SRC-inhibitory activity of this compound by comparing its performance with established SRC inhibitors such as Dasatinib, Saracatinib, and Bosutinib.
Performance Comparison
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other SRC inhibitors.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute IC50 values should be approached with caution, as experimental conditions may vary between studies.
Table 1: Comparative Biochemical IC50 Values of Kinase Inhibitors
| Inhibitor | c-Src (nM) | BRAF (nM) | BRAF V600E (nM) | CRAF (nM) | LCK (nM) | Abl (nM) |
| This compound | 26[2] | 100[2] | 40[2] | 12[2] | 14[2] | - |
| Dasatinib | 0.5 - 1.1[1] | - | - | - | 0.4 - 3.3[1] | < 1 - 5[1] |
| Saracatinib | 2.7[1] | - | - | - | 7[1] | 30[1] |
| Bosutinib | 1.2[1] | - | - | - | 16[1] | 1.0[1] |
Table 2: Comparative Cellular Activity of SRC Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | IC50 / Effect |
| This compound | Melanoma Brain Metastasis (H1, H2, H3) | Viability (MTT/CellTiter-Glo) | IC50: 0.18–2.6 μM[3][4] |
| Dasatinib | Gastric Cancer | Viability (MTT) | IC50: ~0.1 - >2.5 µM[5] |
| Melanoma (HT144, Malme-3M, Lox-IMVI) | Viability (MTT) | IC50: < 1 µM[6] | |
| BRAF-inhibitor resistant Melanoma | Proliferation | IC50: ~20 nM[7] | |
| Saracatinib | Gastric Cancer | Viability (MTT) | IC50: ~0.5 - >2.5 µM[5] |
| BRAF-inhibitor resistant Melanoma | Proliferation | IC50: Not specified, less effective on proliferation than invasion[8] | |
| Bosutinib | Gastric Cancer | Viability (MTT) | IC50: ~0.5 - >2.5 µM[5] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for Phosphorylated SRC and Downstream Targets
This protocol is used to determine the effect of this compound on the phosphorylation status of SRC (a direct measure of its activation) and downstream signaling proteins like STAT3, MEK, and ERK.
-
Cell Culture and Treatment:
-
Seed melanoma cells (e.g., H1, H3) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 1, 2, 4 µM) or other SRC inhibitors for a specified duration (e.g., 24 hours).[3] Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated SRC (p-SRC Y416), total SRC, phosphorylated STAT3 (p-STAT3 Y705), total STAT3, phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH or β-actin should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the impact of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., melanoma cell lines) in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other SRC inhibitors in culture medium.
-
Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.
-
Visualizations
SRC Signaling Pathway
Caption: Simplified SRC signaling pathway and points of inhibition.
Experimental Workflow for Validating SRC Inhibition
Caption: General workflow for comparing SRC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]
- 4. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of MEK and SRC inhibition suppresses melanoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-RAF Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] While first-generation BRAF inhibitors have shown remarkable success in treating cancers with specific BRAF V600 mutations, the emergence of resistance and their inefficacy against other RAF and RAS mutations have driven the development of a new class of drugs: pan-RAF inhibitors.[4][5] This guide provides an objective, data-driven comparison of prominent pan-RAF inhibitors in oncology research, focusing on their performance, mechanisms of action, and the experimental data that supports their potential.
The RAF Signaling Pathway and the Role of Pan-RAF Inhibitors
The RAF kinases—ARAF, BRAF, and CRAF—are central components of the MAPK signaling cascade.[1][6] In cancer, mutations in BRAF or the upstream RAS proteins lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[3][7] First-generation inhibitors are highly selective for the BRAF V600E monomer but can paradoxically activate the pathway by promoting RAF dimerization in BRAF wild-type or RAS-mutant cells.[8][9] Pan-RAF inhibitors are designed to overcome this limitation by targeting all RAF isoforms and inhibiting both monomeric and dimeric forms of the kinase.[10][11][12]
Comparative Efficacy of Pan-RAF Inhibitors
The following tables summarize the in vitro and in vivo performance of several pan-RAF inhibitors based on publicly available preclinical and clinical data.
Table 1: In Vitro Biochemical Activity of Pan-RAF Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Citation(s) |
| KIN-2787 | BRAF, CRAF (RAF1), ARAF | 0.06 - 3.46 | [4][13] |
| LY3009120 | BRAFV600E, BRAFWT, CRAFWT | 5.8, 9.1, 15 | [10] |
| CCT196969 | BRAFV600E, CRAF | 40, 12 | [8] |
| Belvarafenib | Type II pan-RAF inhibitor | Data not specified in abstract | [14] |
| PF-07799933 | Pan-mutant BRAF | Data not specified in abstract | [15] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 2: In Vitro Cellular Activity of Pan-RAF Inhibitors
| Inhibitor | Cell Line(s) | BRAF/RAS Status | Key Findings | Citation(s) |
| KIN-2787 | Multiple cancer cell lines | Class I, II, & III BRAF mutants | Most responsive in Class II & III BRAF mutant cell lines (IC50 < 50 nM). | [4][13] |
| LY3009120 | Colorectal cancer cell lines | BRAF & KRAS mutants | Potently inhibited proliferation in both BRAF and KRAS mutant lines. | [10] |
| TAK-632 | Melanoma cell lines | BRAF & NRAS mutants | Potent antiproliferative effects in NRAS-mutant and BRAF-inhibitor resistant melanoma cells. | [11] |
| PF-07799933 | Multiple cancer cell lines | BRAF V600E, Class II/III BRAF mutants | Inhibited pERK in cells with BRAF V600E monomers and Class II/III dimers. | [16] |
| JZP815 | Solid tumor models | RAF and RAS mutants | Active in multiple RAF- and RAS-mutant preclinical models. | [17] |
Table 3: In Vivo Efficacy of Pan-RAF Inhibitors
| Inhibitor | Cancer Model | Key Findings | Citation(s) |
| KIN-2787 | Human xenograft tumors (A-375, BxPC-3, WM3629) | Dose-dependent tumor growth inhibition with daily treatment. | [4] |
| LY3009120 | Colorectal cancer xenografts | Significant activity in both BRAF and KRAS mutant models. | [10] |
| Belvarafenib | Phase I study in solid tumors | Partial responses in NRAS-mutant melanoma, BRAF-mutant melanoma, and KRAS-mutant sarcoma. | [14] |
| PF-07799933 | Mouse xenograft tumors | Inhibited growth of tumors driven by mutant BRAF dimers and those with acquired resistance. | [15] |
Overcoming Resistance
A significant advantage of pan-RAF inhibitors is their potential to overcome resistance to first-generation BRAF inhibitors.[5] Resistance often arises from the reactivation of the MAPK pathway through mechanisms like CRAF activation, which pan-RAF inhibitors can effectively block.[5][18] Furthermore, combining pan-RAF inhibitors with MEK inhibitors has shown synergistic effects in preclinical models, suggesting a promising strategy to overcome both intrinsic and acquired resistance.[11][18]
Experimental Protocols
The evaluation of pan-RAF inhibitors relies on a series of well-established experimental protocols. Below are generalized methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified RAF kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[19]
Generalized Protocol:
-
Compound Preparation: Serially dilute the pan-RAF inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, add the diluted inhibitor, the purified RAF kinase, and its specific substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[19]
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
Generalized Protocol:
-
Cell Seeding: Plate cancer cells with known BRAF or RAS mutations in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pan-RAF inhibitor for a set period (e.g., 72 hours).
-
Viability Measurement: Add a reagent (e.g., resazurin (B115843) or a tetrazolium salt) that is converted into a fluorescent or colored product by viable cells.
-
Data Analysis: Measure the signal using a plate reader and calculate the percentage of viable cells relative to an untreated control to determine the GI50 (concentration for 50% growth inhibition).[8]
Conclusion
Pan-RAF inhibitors represent a significant advancement in the targeted therapy of cancers driven by the RAS-RAF-MEK-ERK pathway. Their ability to inhibit all RAF isoforms and overcome the paradoxical activation seen with first-generation inhibitors makes them a promising therapeutic strategy for a broader range of patients, including those with non-V600 BRAF mutations and RAS mutations.[4][10] The preclinical and early clinical data for inhibitors like KIN-2787, LY3009120, and others demonstrate their potential to address the challenge of therapeutic resistance.[4][10] Continued research and head-to-head clinical trials will be crucial to fully define their role in the oncologist's armamentarium.
References
- 1. Raf Kinases: Function, Regulation and Role in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth arrest signaling of the Raf/MEK/ERK pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types [prnewswire.com]
- 18. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Analysis of CCT196969 and Other BRAF Inhibitors in Resistant Melanoma
For researchers, scientists, and drug development professionals, the emergence of resistance to BRAF inhibitors in the treatment of BRAF-mutant melanoma presents a significant clinical challenge. This guide provides a comparative overview of CCT196969 (also known as PLX8394), a next-generation BRAF inhibitor, against other established BRAF inhibitors, with a focus on their efficacy in the context of common resistance mechanisms. The information is supported by experimental data to aid in the strategic development of novel therapeutic approaches.
The development of acquired resistance to first- and second-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, is a primary factor limiting their long-term efficacy. Resistance is frequently driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway or the activation of alternative bypass pathways. This compound, a "paradox-breaking" pan-RAF and SRC family kinase (SFK) inhibitor, has been engineered to overcome some of these resistance mechanisms.[1][2]
Comparative Efficacy in BRAF Inhibitor-Resistant Models
This compound has demonstrated the ability to inhibit the growth of melanoma cell lines that have acquired resistance to other BRAF inhibitors. This efficacy is attributed to its distinct mechanism of action, which includes the inhibition of both BRAF monomers and dimers, as well as targeting the SRC family kinases that can contribute to resistance.
Quantitative Comparison of Inhibitor Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other BRAF inhibitors in various melanoma cell line models, including those with acquired resistance.
Table 1: IC50 Values of this compound in Melanoma Cell Lines
| Cell Line Type | IC50 Range (µM) | Reference |
| Melanoma Brain Metastasis Cell Lines | 0.18 - 2.6 | [1][3] |
| BRAF Inhibitor-Resistant Metastatic Melanoma | Effective at 2 µM | [1] |
Table 2: Comparative IC50 Values for Suppression of ERK1/2 Phosphorylation
| Cell Line | Treatment | IC50 (µM) | Reference |
| 1205LuTR (Parental) | Vemurafenib | 1.39 | [4] |
| 1205LuTR (Parental) | PLX8394 (this compound) | 0.01 | [4] |
| PRT #3 (Vemurafenib-Resistant, BRAF Splice Variant) | Vemurafenib | Undefined | [4] |
| PRT #3 (Vemurafenib-Resistant, BRAF Splice Variant) | PLX8394 (this compound) | 0.97 | [4] |
| PRT #4 (Vemurafenib-Resistant, BRAF Splice Variant) | Vemurafenib | 4.05 | [4] |
| PRT #4 (Vemurafenib-Resistant, BRAF Splice Variant) | PLX8394 (this compound) | 0.096 | [4] |
Table 3: IC50 Values of First and Second Generation BRAF Inhibitors in Sensitive and Resistant Melanoma Cell Lines
| Cell Line | Resistance Status | Inhibitor | IC50 (µM) | Reference |
| A375M (Parental) | Sensitive | Vemurafenib | 0.0319 ± 0.007 | [5] |
| A375M-R1 | Resistant | Vemurafenib | 7.167 ± 0.75 | [5] |
| WM793B (Parental) | Sensitive | Vemurafenib | 0.626 ± 0.21 | [5] |
| WM793B-R1 | Resistant | Vemurafenib | 20.50 ± 12.5 | [5] |
| 451Lu (Parental) | Sensitive | BRAF Inhibitor (885) | ~0.01 - 0.1 | [6] |
| 451Lu-R | Resistant | BRAF Inhibitor (885) | ~5 - 10 | [6] |
| Mel1617 (Parental) | Sensitive | BRAF Inhibitor (885) | ~0.01 - 0.1 | [6] |
| Mel1617-R | Resistant | BRAF Inhibitor (885) | ~5 - 10 | [6] |
Signaling Pathways in BRAF Inhibitor Resistance
The development of resistance to BRAF inhibitors is a complex process involving multiple signaling pathways. The diagrams below illustrate the primary mechanisms of resistance and the points of intervention for different inhibitors.
Caption: Key signaling pathways involved in BRAF inhibitor resistance.
Experimental Protocols
Standard methodologies are employed to evaluate cross-resistance between BRAF inhibitors. Below are generalized protocols for key experiments.
Generation of BRAF Inhibitor-Resistant Cell Lines
-
Cell Seeding: Plate BRAF-mutant melanoma cell lines (e.g., A375, WM9) in appropriate culture medium.
-
Initial Inhibitor Exposure: Treat cells with a low concentration of a BRAF inhibitor (e.g., 0.05 µM vemurafenib).[7][8]
-
Dose Escalation: Gradually increase the inhibitor concentration over a prolonged period (weeks to months) as cells develop resistance and resume proliferation. The concentration can be doubled every two weeks, for example.[8]
-
Maintenance Culture: Once a resistant population is established, maintain the cells in a culture medium containing a constant concentration of the inhibitor (e.g., 0.4 µM vemurafenib or 2 µM vemurafenib) to sustain the resistant phenotype.[7][9]
-
Verification of Resistance: Confirm the resistant phenotype by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay.
Caption: Workflow for generating BRAF inhibitor-resistant cell lines.
Cell Viability Assay
-
Cell Seeding: Seed both parental and resistant melanoma cells into 96-well plates at a predetermined density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the BRAF inhibitors being tested (e.g., this compound, vemurafenib, dabrafenib). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 to 120 hours.[2]
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay such as MTS, MTT, or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot the results as a dose-response curve. Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Conclusion
The emergence of resistance to BRAF inhibitors remains a critical hurdle in the treatment of BRAF-mutant melanoma. This compound demonstrates promising activity against melanoma models that have developed resistance to first- and second-generation BRAF inhibitors, particularly those with resistance driven by BRAF splice variants. The provided data and protocols offer a framework for further investigation into the mechanisms of action and potential clinical applications of next-generation inhibitors like this compound in overcoming therapeutic resistance. Continued research in this area is essential for the development of more durable and effective treatment strategies for patients with advanced melanoma.
References
- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway | PLOS One [journals.plos.org]
- 3. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by co-targeting MEK and IGF-1R/PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF Inhibitor Resistance Confers Increased Sensitivity to Mitotic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCT196969 and Next-Generation BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for BRAF-mutant cancers has evolved significantly since the advent of first-generation BRAF inhibitors. While these initial therapies demonstrated remarkable efficacy, the emergence of resistance has necessitated the development of novel agents with improved mechanisms of action. This guide provides a comparative analysis of CCT196969, a pan-RAF/SRC inhibitor, and next-generation BRAF inhibitors, focusing on their mechanisms, preclinical efficacy, and the experimental basis for their evaluation.
Mechanism of Action: A Shift in Strategy
First-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, were designed to target the monomeric, constitutively active BRAF V600E mutant. However, their efficacy is often limited by the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies and acquired resistance. This occurs because these inhibitors promote the dimerization of RAF kinases.
This compound represents a distinct approach as a pan-RAF and SRC family kinase (SFK) inhibitor . By targeting all RAF isoforms (A-RAF, B-RAF, and C-RAF), it aims to prevent the formation of RAF dimers that drive paradoxical signaling.[1] Its additional activity against SFKs, such as SRC, addresses another potential avenue of resistance and pathway reactivation.[1]
Next-generation BRAF inhibitors , including PLX8394 (Plixorafenib) and PF-07799933 , are specifically designed as "paradox-breakers" or dimer-disruptors . These inhibitors can effectively block the signaling of both BRAF monomers and dimers, including BRAF splice variants, without causing the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[2][3] This targeted approach is intended to have a wider therapeutic window and overcome common resistance mechanisms to first-generation inhibitors.[2][3]
Comparative Efficacy: Preclinical Data
The following tables summarize the available preclinical data for this compound and representative next-generation BRAF inhibitors. It is important to note that direct head-to-head studies are limited, and data is compiled from various sources.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| This compound | B-RAF | 100 | [1] |
| B-RAF V600E | 40 | [1] | |
| C-RAF | 12 | [1] | |
| SRC | 26 | [1] | |
| LCK | 14 | [1] | |
| PLX8394 (Plixorafenib) | B-RAF V600E | ~5 | [2] |
| Wild-type B-RAF | 14 | [2] | |
| C-RAF | 23 | [2] | |
| PF-07799933 | pERK inhibition (HT29 cells - BRAF V600E) | 1.6 | [4] |
| pERK inhibition (BRAF Class I mutant cell lines) | 0.7 - 7 | [4] | |
| pERK inhibition (BRAF Class II mutant cell lines) | 10 - 14 | [4] | |
| pERK inhibition (BRAF Class III mutant cell lines) | 0.8 - 7.8 | [4] | |
| pERK inhibition (BRAF wild-type cells) | ≥9,800 | [4] |
Table 2: In Vitro Cellular Efficacy
| Compound | Cell Line | Genotype | Efficacy Metric (IC50/GI50) | Reference |
| This compound | Melanoma Brain Metastasis Cell Lines | BRAF V600E, NRAS mutant, etc. | 0.18 - 2.6 µM (Viability IC50) | [5] |
| BRAF inhibitor-resistant melanoma cells | - | Effective at 2 µM | [5] | |
| PLX8394 (Plixorafenib) | BRAF V600E melanoma cells | BRAF V600E | Potent growth inhibition | [2] |
| Vemurafenib-resistant melanoma cells | BRAF splice variant | Effective | [2] | |
| PF-07799933 | BRAF V600E mutant xenografts | BRAF V600E | Superior activity to encorafenib (B612206) + binimetinib | [6] |
| BRAF p61 splice variant PDX model | BRAF V600E + splice variant | Superior activity to encorafenib + binimetinib | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the methodologies used to assess inhibitor efficacy is crucial for a comprehensive understanding.
Figure 1. Simplified MAPK signaling pathway showing points of inhibition for this compound and next-generation BRAF inhibitors.
Figure 2. General experimental workflow for the preclinical evaluation of BRAF inhibitors.
Experimental Protocols
In Vitro BRAF Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of BRAF.
Methodology:
-
Reagents: Recombinant human BRAF (wild-type or mutant), MEK1 (substrate), ATP, kinase assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the BRAF enzyme.
-
The kinase reaction is initiated by the addition of a mixture of MEK1 and ATP.
-
After incubation, the amount of phosphorylated MEK1 or the amount of ATP remaining is quantified. This is often done using methods like ELISA with a phospho-specific antibody or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Reagents: Cancer cell lines of interest, cell culture medium, 96-well plates, test compound, and CellTiter-Glo® reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
The luminescence is measured using a plate reader.
-
The GI50 or IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is determined.
-
In Vivo Melanoma Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Model: Immunocompromised mice (e.g., nude or NSG mice) are used as hosts. Human melanoma cells (either established cell lines or patient-derived xenografts - PDX) are implanted subcutaneously or orthotopically.
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and control (vehicle) groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The study continues for a defined period or until tumors in the control group reach a specific size.
-
Efficacy is assessed by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) and survival analysis can be performed.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry) to confirm the on-target effects of the drug.
-
Conclusion
This compound and next-generation BRAF inhibitors represent two distinct yet promising strategies to overcome the limitations of first-generation agents. This compound's broad-spectrum inhibition of RAF and SRC kinases offers a potential advantage in tumors with complex resistance mechanisms. In contrast, the "paradox-breaker" next-generation inhibitors like PLX8394 and PF-07799933 provide a more targeted approach to specifically inhibit BRAF dimers and avoid the paradoxical activation of the MAPK pathway.
The preclinical data, while not from direct head-to-head comparative studies, suggest that both approaches are effective in BRAF inhibitor-resistant models. The choice of which inhibitor to advance into further clinical development will likely depend on the specific genetic context of the tumor, the mechanisms of resistance, and the overall safety profile of the compound. Further research, including direct comparative preclinical and clinical trials, is warranted to fully elucidate the relative merits of these promising therapeutic agents.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of CCT196969
This document provides crucial safety and logistical information for the proper disposal of CCT196969, a pan-Raf inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. As a potent kinase inhibitor, this compound and all associated waste must be handled as hazardous chemical waste.
Hazard Classification for Potent Kinase Inhibitors
In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the precautions suitable for potent kinase inhibitors. The following table summarizes common hazard classifications based on the Globally Harmonized System (GHS) that should be assumed for this compound.
| Hazard Classification | Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed.[1] | P264, P270, P301+P310[1] |
| Skin Corrosion/Irritation | Category 1A / 2 | Causes severe skin burns and eye damage or causes skin irritation.[1] | P260, P280, P303+P361+P353[1] |
| Serious Eye Damage | Category 1 / 2A | Causes serious eye damage or irritation.[1] | P280, P305+P351+P338+P310[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the appropriate personal protective equipment is worn to minimize exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect against spills.[1]
-
Respiratory Protection: If handling the compound in powder form outside of a certified chemical fume hood, a respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. The overriding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[2]
Waste Segregation
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[3] This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing paper, gloves, and vials.[3]
Waste Containment
Proper containment is critical to prevent environmental release and ensure the safety of personnel.
-
Solid Waste: Place unused this compound and contaminated solids in a designated, durable, and sealable hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3] The container must be kept tightly closed when not in use.[1]
-
Sharps Waste: All sharps, such as needles and scalpels, contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[1]
Container Labeling
Properly label all waste containers.[4] The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.[1]
-
The date when waste accumulation began.[1]
Storage
Store labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be away from general lab traffic and clearly marked. Ensure that incompatible waste types are not stored together.[2]
Decontamination
-
Glassware: Reusable glassware should be submerged in a suitable decontamination solution. The initial rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[3] All cleaning materials must be disposed of as hazardous waste.[3]
Disposal Request
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this waste through standard municipal channels.[3] Under no circumstances should this compound or its solutions be disposed of down the drain.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CCT196969
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of CCT196969, a pan-Raf and SRC family kinase (SFK) inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to preparation of solutions.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and quantity match the order.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Slowly add the appropriate solvent (e.g., DMSO) to the powder to avoid splashing.
-
Ensure the container is securely capped and mix thoroughly until the compound is fully dissolved.
-
-
Use in Experiments:
-
When diluting stock solutions to working concentrations, perform the dilutions in a fume hood or a designated clean area.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Avoid direct contact with the compound and its solutions at all times.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of all unused this compound powder, stock solutions, and working solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a designated, labeled hazardous waste container for proper disposal.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the material in a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable detergent and water.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ (B-Raf) | 0.1 µM | [1] |
| IC₅₀ (B-RafV600E) | 0.04 µM | [1] |
| IC₅₀ (CRAF) | 0.01 µM | [1] |
| IC₅₀ (SRC) | 26 nM | [1] |
| Viability IC₅₀ (Melanoma Brain Metastasis Cells) | 0.18–2.6 μM |
Signaling Pathway of this compound Inhibition
This compound is a potent inhibitor of both the MAPK and STAT3 signaling pathways. By targeting all isoforms of the Raf kinase (pan-Raf) and SRC family kinases, it effectively blocks downstream signaling that promotes cell proliferation and survival.
Detailed Experimental Protocol: Tumor Sphere Viability Assay
This protocol details a method to assess the effect of this compound on the viability of tumor spheres, a 3D cell culture model that mimics certain aspects of in vivo tumors.
Materials:
-
This compound
-
Melanoma brain metastasis cell lines (e.g., H1, H2, H3)
-
Growth medium
-
Low melting point agarose (B213101)
-
96-well plates
-
Resazurin (B115843) solution (0.1 mg/mL)
-
Inverted microscope
-
Plate reader
Procedure:
-
Preparation of Agar (B569324) Layers:
-
Prepare a base layer of 1.5% agarose in each well of a 96-well plate.
-
Prepare a soft agar top layer by mixing one part low melting point agarose with three parts growth medium.
-
-
Cell Seeding:
-
Trypsinize and quantify the cells.
-
Prepare a cell suspension of 8 x 10⁴ cells/mL in pre-warmed growth medium.
-
Mix the cell suspension with an equal volume of the soft agar solution.
-
Add 50 µL of the cell-containing soft agar on top of the base agar in each well (resulting in 2 x 10³ cells/well).
-
Refrigerate the plates for 30 minutes to solidify the agar.
-
-
Treatment with this compound:
-
Add 100 µL of growth medium containing the desired final concentrations of this compound (e.g., 0.01, 0.05, 0.1, 1 µM) to each well.
-
-
Incubation and Imaging:
-
Incubate the plates for 10 days.
-
Capture microscopic images of the tumor spheres using an inverted microscope.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 4 hours.
-
Measure the fluorescence or absorbance using a plate reader to determine cell viability.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
